11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole
Description
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Properties
IUPAC Name |
11,11-dimethyl-5H-indeno[1,2-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-12-20-16(11-18(15)21)14-8-4-6-10-19(14)22-20/h3-12,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAOYMNWVVRUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C4C5=CC=CC=C5NC4=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Photophysical Profile of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole is a heterocyclic aromatic compound built upon a rigid indenocarbazole core. While specific, detailed photophysical data for this particular molecule is not extensively documented in publicly available literature, its structural motifs are shared with a class of compounds known for their promising optical and electronic properties. This technical guide provides an in-depth overview of the expected photophysical characteristics of this compound, based on the well-established properties of related indenocarbazole derivatives. Furthermore, this document outlines the standard experimental protocols required for the comprehensive photophysical characterization of this and similar molecules, offering a valuable resource for researchers in materials science and drug development.
Introduction to the Indenocarbazole Core
The indenocarbazole scaffold, a fusion of indene and carbazole units, forms the backbone of this compound. This rigid, planar, and electron-rich heterocyclic system is a cornerstone for the design of novel organic functional materials. Derivatives of indenocarbazole are actively investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes, owing to their characteristic high thermal stability, excellent charge-transporting capabilities, and tunable photophysical properties. The dimethyl substitution at the 11-position in the target molecule is expected to enhance its solubility in organic solvents without significantly altering the core electronic properties of the indenocarbazole chromophore.
Expected Photophysical Properties
Based on the analysis of related indenocarbazole derivatives, the following photophysical properties can be anticipated for this compound. It is crucial to note that these are predictive values and require experimental verification.
| Photophysical Parameter | Expected Range/Characteristic | Rationale based on Indenocarbazole Derivatives |
| Absorption (λabs) | ~300 - 400 nm | The extended π-conjugated system of the indenocarbazole core typically results in strong absorption bands in the UV-A and near-visible regions, corresponding to π-π* transitions. |
| Emission (λem) | ~350 - 500 nm (Blue to Green) | The emission wavelength is highly dependent on the solvent polarity and any potential intermolecular interactions. Unsubstituted indenocarbazole derivatives often exhibit blue fluorescence. |
| Quantum Yield (ΦF) | Moderate to High | The rigid structure of the indenocarbazole core limits non-radiative decay pathways, which generally leads to higher fluorescence quantum yields. |
| Fluorescence Lifetime (τF) | Nanosecond (ns) range | Typical for singlet excited states of fluorescent organic molecules. |
| Stokes Shift | Small to Moderate | The rigid nature of the fused ring system minimizes geometric reorganization between the ground and excited states, resulting in a smaller separation between absorption and emission maxima. |
Experimental Protocols for Photophysical Characterization
A comprehensive understanding of the photophysical properties of this compound requires a suite of spectroscopic and photophysical measurements. The following sections detail the standard experimental methodologies.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of the compound.
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) of varying concentrations (typically in the micromolar range).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a wavelength range of at least 250 nm to 600 nm. A solvent-only baseline should be recorded and subtracted from the sample spectra.
-
Data Analysis: Identify the wavelength of maximum absorption (λabs). The molar extinction coefficient (ε) can be determined at λabs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Emission Spectrum: Excite the sample at its λabs and scan the emission wavelengths over a range red-shifted from the excitation wavelength.
-
Excitation Spectrum: Set the emission detector to the wavelength of maximum emission (λem) and scan the excitation wavelengths.
-
-
Data Analysis: The emission spectrum will reveal the fluorescence profile and λem. The excitation spectrum should ideally match the absorption spectrum, confirming that the absorbing species is the one that emits.
Fluorescence Quantum Yield Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4 or 9,10-diphenylanthracene in cyclohexane).
-
Sample and Standard Preparation: Prepare solutions of both the sample and the reference standard with absorbances below 0.1 at the excitation wavelength.
-
Data Acquisition: Record the absorption and fluorescence emission spectra for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Calculate the integrated fluorescence intensities of the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime of the excited state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Sample Preparation: Use a dilute solution of the sample, as in fluorescence spectroscopy.
-
Data Acquisition: Excite the sample with the pulsed laser and measure the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process millions of times to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τF).
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for basic spectroscopic characterization.
Caption: Workflow for advanced photophysical characterization.
Conclusion
This compound, by virtue of its indenocarbazole core, is anticipated to possess interesting photophysical properties, likely exhibiting absorption in the UV-A range and blue-green fluorescence with moderate to high efficiency. For researchers in materials science and drug development, a thorough experimental characterization is paramount. The detailed protocols for UV-Visible absorption, steady-state and time-resolved fluorescence spectroscopy outlined in this guide provide a robust framework for elucidating the precise photophysical parameters of this molecule. Such data is essential for evaluating its potential in applications ranging from organic electronics to biological imaging and sensing.
An In-depth Technical Guide on the Molecular Structure and Orbital Energies of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole
This technical guide provides a comprehensive overview of the methodologies used to characterize the molecular structure and orbital energies of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole. The content is intended for researchers, scientists, and drug development professionals working with carbazole derivatives and related heterocyclic compounds.
Molecular Structure
The precise determination of the three-dimensional arrangement of atoms in this compound is crucial for understanding its physical, chemical, and electronic properties. The primary methods for elucidating the molecular structure are X-ray crystallography and computational modeling.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for obtaining accurate and unambiguous structural data, including bond lengths, bond angles, and dihedral angles. While a specific crystal structure for this compound is not publicly available, the crystallographic data for structurally similar compounds, such as 5,11-Dimethyl-6,12-dimethoxyindolo[3,2-b]carbazole, reveal a generally planar indolocarbazole framework.[1]
Table 1: Representative Bond Lengths and Angles for a Fused Carbazole System (Illustrative)
| Parameter | Value (Å or °) |
| C-C (aromatic) | 1.38 - 1.42 |
| C-N | ~1.38 |
| C-C (aliphatic) | ~1.54 |
| C-H | ~1.09 |
| C-N-C angle | ~109° |
| C-C-C (aromatic) | ~120° |
| Dihedral Angle (Indole-Carbazole) | < 5° |
Note: These are typical values for similar fused carbazole systems and are provided for illustrative purposes.
Computational Modeling
In the absence of experimental crystallographic data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the molecular geometry.[2] The optimized structure provides valuable insights into the planarity of the fused ring system and the spatial orientation of the dimethyl groups.
Orbital Energies (HOMO/LUMO)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters that govern the electronic and optical properties of a molecule, including its electron-donating and -accepting capabilities, and its behavior in electronic devices.[3] These energies are typically determined through a combination of electrochemical measurements and optical spectroscopy, often corroborated by computational calculations.
Table 2: Estimated Orbital Energies and Band Gap for this compound (Illustrative)
| Parameter | Method | Estimated Value (eV) |
| HOMO Energy | Cyclic Voltammetry | -5.5 to -6.0 |
| LUMO Energy | CV and UV-Vis Spectroscopy | -2.0 to -2.5 |
| Electrochemical Band Gap | Cyclic Voltammetry | ~3.5 |
| Optical Band Gap | UV-Vis Spectroscopy | ~3.0 - 3.5 |
Note: These values are estimations based on data for similar indenocarbazole and carbazole derivatives and are provided for illustrative purposes.
Experimental Protocols
Detailed experimental procedures are essential for the accurate and reproducible characterization of this compound.
Synthesis
The synthesis of carbazole derivatives can be achieved through various methods, with the Fischer indole synthesis being a common route for creating the carbazole core.[2] The synthesis of the title compound would likely involve a multi-step process to construct the indenocarbazole framework.
X-ray Crystallography Protocol
-
Crystal Growth: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer, and X-ray diffraction data are collected using a diffractometer, commonly with Mo Kα or Cu Kα radiation.[4]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[4]
Cyclic Voltammetry (CV) Protocol
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[5]
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[5]
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation potential is determined from the resulting voltammogram.
-
HOMO Energy Calculation: The HOMO energy level is estimated from the onset of the first oxidation peak using the following empirical formula: EHOMO = - (Eoxonset - Eferrocene1/2 + 4.8) eV where Eoxonset is the onset oxidation potential of the compound and Eferrocene1/2 is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.[3]
UV-Vis Absorption Spectroscopy Protocol
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Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., dichloromethane or toluene).[6]
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Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a relevant wavelength range.
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Optical Band Gap Determination: The optical band gap (Egopt) is determined from the onset of the absorption spectrum using a Tauc plot.
-
LUMO Energy Calculation: The LUMO energy level can then be estimated using the following equation: ELUMO = EHOMO + Egopt[3]
Computational Chemistry Protocol
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Structure Optimization: The molecular structure is built and optimized using DFT calculations. A common level of theory for such molecules is the B3LYP functional with a 6-31G(d) or larger basis set.[7][8]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum.
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Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum.[9]
Visualizations
The following diagrams illustrate the workflow for characterizing the molecular structure and orbital energies of this compound.
Caption: Workflow for the characterization of molecular structure and orbital energies.
Since no specific signaling pathway has been identified for this molecule, a diagram illustrating biological activity is not applicable at this time. The primary application context for this and similar molecules is in materials science, particularly for organic light-emitting diodes (OLEDs), where the molecular structure and orbital energies are key performance-determining factors.[10]
References
- 1. 5,11-Dimethyl-6,12-dimethoxyindolo[3,2-b]carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. iieta.org [iieta.org]
- 6. mdpi.com [mdpi.com]
- 7. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
The Rise of Indenocarbazoles: A Technical Guide to their Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
Indenocarbazole derivatives have emerged as a highly promising class of organic materials with significant potential to revolutionize the field of optoelectronics. Their rigid, planar structures, and tunable electronic properties make them ideal candidates for a wide range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs). This in-depth technical guide explores the synthesis, properties, and applications of indenocarbazoles in these key optoelectronic technologies, providing a comprehensive resource for researchers and professionals in the field.
Indenocarbazoles in Organic Light-Emitting Diodes (OLEDs)
Indenocarbazole derivatives have demonstrated exceptional performance as both host and emitter materials in OLEDs. Their high triplet energy levels and excellent charge transport characteristics are key to achieving high efficiency and long operational lifetimes in phosphorescent OLEDs (PhOLEDs).
Quantitative Performance Data
The following table summarizes the performance of various indenocarbazole-based OLEDs reported in the literature.
| Device Type | Indenocarbazole Derivative | Role | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Lifetime (LT50) (hours) | Emission Color |
| Green PhOLED | 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole (PCIC) | Host | 66.3 | - | 1300 | Green |
| Blue Fluorescent OLED | 1,6-DIC-3,8-DIP | Emitter | - | 8.34 | - | Deep-Blue |
| Green PhOLED | Bipolar Host Copolymers (PPIC-co-PPDPT) | Host | 40.71 | 11.19 | - | Green |
| Red PhOLED | DMID-BP | Host | - | 23.68 | - | Red |
| Green PhOLED | BFCz-BP | Host | - | 20.26 | - | Green |
Note: '-' indicates data not reported in the cited sources.
Experimental Protocols
Synthesis of 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole (PCIC):
This synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction. A mixture of 2-bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole, (9-phenyl-9H-carbazol-3-yl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and 2 M aqueous potassium carbonate solution in a toluene/ethanol/water solvent system is heated under a nitrogen atmosphere. After cooling, the product is extracted and purified by column chromatography.[1]
Fabrication of a Green Phosphorescent OLED:
A typical solution-processed green PhOLED is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The layers are deposited sequentially by spin-coating. A common device architecture is ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Bipolar Exciton Blocking Layer (B-EBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).[1] The emissive layer consists of the indenocarbazole host material doped with a phosphorescent green emitter, such as Ir(ppy)3.
Device Architecture and Workflow
The following diagrams illustrate a typical synthetic pathway for an indenocarbazole derivative and the general architecture of an OLED device.
References
An In-depth Technical Guide to the Solubility of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on qualitative solubility assessments, standardized experimental protocols for solubility determination, and logical workflows for solvent selection.
Qualitative Solubility Assessment
A general understanding of solubility can be inferred from the principle of "like dissolves like." The polarity of the solvent relative to the solute is a primary determinant of solubility.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2] The following protocol outlines the steps for determining the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[2]
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1] Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the concentration of the undiluted supernatant based on the dilution factor.
-
The resulting concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Data Presentation:
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Example: Dichloromethane | 25 | Data | Data |
| Example: Toluene | 25 | Data | Data |
| Example: Acetone | 25 | Data | Data |
| Example: Ethanol | 25 | Data | Data |
| Example: Dimethyl Sulfoxide | 25 | Data | Data |
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Diagram 2: Logical Relationship for Solvent Selection
This diagram presents a logical hierarchy for selecting appropriate solvents for solubility testing, starting from non-polar and moving to more polar options.
References
The Rise of Methoxy-Free Hole-Transporting Materials: A New Paradigm for Stable and Efficient Perovskite Solar Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of perovskite solar cells (PSCs) has marked a significant breakthrough in photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based cells. At the heart of these high-performance devices lies the hole-transporting material (HTM), a critical component that facilitates the efficient extraction and transport of positive charge carriers (holes) from the perovskite absorber layer to the electrode. For years, the field has been dominated by the methoxy-containing organic molecule, spiro-OMeTAD. However, its widespread application is hampered by high synthesis costs and, most notably, the requirement of chemical dopants to enhance its conductivity. These dopants are often hygroscopic and can contribute to the degradation of the perovskite layer, thereby compromising the long-term stability of the solar cell.
This technical guide delves into the discovery and significance of a new class of materials poised to overcome these limitations: methoxy-free hole-transporting materials. By eliminating the methoxy groups and often enabling dopant-free application, these novel HTMs offer a promising pathway toward more stable, cost-effective, and commercially viable perovskite solar cells.
The Imperative for Methoxy-Free and Dopant-Free Hole-Transporting Materials
The workhorse HTM, spiro-OMeTAD, while enabling high efficiencies, presents a significant bottleneck for the commercialization of PSCs. The methoxy groups on its triphenylamine moieties are susceptible to degradation, and the necessary p-type dopants, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP), introduce several instability factors. LiTFSI is hygroscopic, attracting moisture that can degrade the perovskite film, while tBP can interact with the perovskite surface and contribute to performance decay.[1]
The development of methoxy-free and dopant-free HTMs is driven by the following key objectives:
-
Enhanced Stability: By removing the vulnerable methoxy groups and eliminating the need for hygroscopic dopants, the intrinsic stability of the HTM and the overall device can be significantly improved. This leads to longer operational lifetimes for PSCs, a critical factor for their real-world application.
-
Reduced Cost: The synthesis of many novel methoxy-free HTMs involves simpler chemical routes and less expensive starting materials compared to the multi-step synthesis of spiro-OMeTAD. This cost reduction is crucial for the large-scale manufacturing of PSCs.
-
Improved Hydrophobicity: Many methoxy-free designs incorporate hydrophobic moieties, which can act as a barrier against moisture ingress, further protecting the sensitive perovskite layer.
Molecular Design Strategies for Methoxy-Free Hole-Transporting Materials
The design of effective methoxy-free HTMs revolves around tailoring their molecular structure to achieve optimal electronic and physical properties. A common design motif is the D-π-D or D-A-D architecture, where 'D' represents an electron-donating unit, 'A' is an electron-accepting core, and 'π' is a conjugated linker.
References
Spectroscopic analysis (NMR, FT-IR) of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole
An In-depth Technical Guide on the Spectroscopic Analysis of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents a comprehensive analytical framework based on established spectroscopic principles and data from analogous structures. The guide covers the theoretical basis for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, detailed experimental protocols for sample analysis, and predictive data for the characterization of the title compound. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams in the DOT language.
Introduction
This compound belongs to the indeno[1,2-b]carbazole family, a class of compounds known for their potential applications in various fields, including as organic semiconductors and biologically active agents. The rigid, planar structure of the carbazole moiety, combined with the indeno group, results in unique electronic and photophysical properties. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule, ensuring its purity and structural integrity for further research and development.
Molecular Structure
The chemical structure of this compound is presented below. The numbering convention used in the predictive NMR data is also indicated.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of similar carbazole and indene derivatives. The spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-N (5-H) | 8.0 - 8.5 | br s | - |
| Aromatic Protons (H-1 to H-4, H-6 to H-9) | 7.0 - 8.0 | m | - |
| Methyl Protons (11-CH₃) | 1.5 - 1.7 | s | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for the title compound are presented below. The spectrum will be characterized by signals in the aromatic region, a quaternary carbon signal for C-11, and a signal for the methyl carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 to C-4, C-6 to C-9 | 110 - 140 |
| Quaternary Carbons (C-4a, C-4b, C-5a, C-9a, C-10a, C-11a) | 120 - 150 |
| C-11 | 45 - 55 |
| Methyl Carbons (11-CH₃) | 25 - 35 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, and C-C bonds within the aromatic rings.
Predicted FT-IR Data
The following table summarizes the predicted characteristic FT-IR absorption frequencies for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3450 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1650, 1450 - 1500 | Medium to Strong |
| C-N Stretch | 1300 - 1350 | Medium |
| C-H Bend (out-of-plane) | 700 - 900 | Strong |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and FT-IR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Workflow and Data Analysis
The general workflow for the spectroscopic analysis of this compound is outlined below.
Caption: General workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic analysis of this compound using NMR and FT-IR techniques. While the presented data is predictive, it offers a robust framework for researchers to interpret experimental results. The detailed protocols and workflows serve as a practical resource for the characterization of this and similar heterocyclic compounds, facilitating advancements in drug development and materials science.
Disclaimer
The NMR and FT-IR data presented in this document are predictive and based on the analysis of structurally related compounds. Actual experimental data may vary. This guide is intended for informational purposes and should be used in conjunction with experimentally obtained results for definitive structural elucidation.
Methodological & Application
Application Notes and Protocols for the Synthesis of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole is a heterocyclic compound belonging to the indenocarbazole family. This class of molecules is of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The rigid, planar structure of the indenocarbazole core, combined with the presence of the dimethyl substitution, imparts specific characteristics that are advantageous for applications in organic light-emitting diodes (OLEDs) and as potential scaffolds in drug discovery. The synthesis of this compound is crucial for the exploration of its properties and potential applications.
The most direct and classical approach for the synthesis of this compound is the Fischer indole synthesis. This well-established reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of an appropriate ketone and phenylhydrazine. In this case, the key precursors are 2,2-dimethyl-1-indanone and phenylhydrazine.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₇N |
| Molecular Weight | 283.37 g/mol |
| CAS Number | 1260228-95-2 |
| Appearance | Solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Table 2: Starting Materials for Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2,2-Dimethyl-1-indanone | C₁₁H₁₂O | 160.21 | Ketone precursor |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Hydrazine precursor |
| Polyphosphoric Acid (PPA) | (HPO₃)n | Variable | Acid catalyst and solvent |
| or Glacial Acetic Acid | CH₃COOH | 60.05 | Acid catalyst and solvent |
| Ethanol | C₂H₅OH | 46.07 | Recrystallization solvent |
Experimental Protocols
The synthesis of this compound is achieved through a two-step, one-pot process based on the Fischer indole synthesis. The first step is the formation of the phenylhydrazone from 2,2-dimethyl-1-indanone and phenylhydrazine. The second step is the acid-catalyzed intramolecular cyclization (indolization) of the hydrazone to form the final product.
Step 1: Synthesis of 2,2-Dimethyl-1-indanone (Precursor)
While 2,2-dimethyl-1-indanone is commercially available, a representative synthesis involves the intramolecular Friedel-Crafts acylation of 3,3-dimethyl-3-phenylpropanoic acid.
-
Reaction: 3,3-dimethyl-3-phenylpropanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to effect cyclization.
-
Procedure:
-
To a flask containing polyphosphoric acid, add 3,3-dimethyl-3-phenylpropanoic acid portion-wise with stirring.
-
Heat the mixture to 80-100 °C and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,2-dimethyl-1-indanone.
-
Step 2: Synthesis of this compound
This procedure is a general method based on the Fischer indole synthesis.
-
Reaction: 2,2-dimethyl-1-indanone reacts with phenylhydrazine in the presence of an acid catalyst to form the target indenocarbazole.
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2,2-dimethyl-1-indanone and phenylhydrazine.
-
Add a suitable acid catalyst and solvent. Common choices include:
-
Option A: Polyphosphoric acid (PPA) can serve as both the catalyst and solvent. The mixture is heated to 120-150 °C.
-
Option B: Glacial acetic acid can be used as the solvent, with a catalytic amount of a stronger acid like sulfuric acid or p-toluenesulfonic acid. The mixture is heated to reflux.
-
-
The reaction is typically monitored by TLC for the disappearance of the starting materials and the formation of the product. The reaction time can vary from a few hours to overnight.
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of cold water or ice. This will precipitate the crude product.
-
The precipitate is collected by vacuum filtration and washed thoroughly with water to remove the acid catalyst.
-
The crude solid is then dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole as a Hole Transport Layer
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole is a promising organic semiconductor material belonging to the indenocarbazole family.[1] While specific data on its direct application as a hole transport layer (HTL) is limited, the inherent properties of the indenocarbazole scaffold, such as high thermal stability and excellent hole mobility, make it a strong candidate for use in various optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[2][3][4][5] Carbazole derivatives are well-regarded for their electron-rich nature, which facilitates efficient charge transport.[6]
This document provides a comprehensive overview of the potential applications of this compound as an HTL, with detailed experimental protocols and performance data extrapolated from closely related indenocarbazole and carbazole-based materials.
Key Properties and Advantages
Indenocarbazole derivatives, including this compound, offer several advantages as hole transport materials:
-
High Thermal Stability: The rigid, fused-ring structure of indenocarbazole contributes to a high glass transition temperature (Tg) and thermal decomposition temperature (Td), which is crucial for device longevity and operational stability.
-
Excellent Hole Mobility: The extended π-conjugation of the carbazole core facilitates efficient hole transport, leading to improved device performance.
-
Deep HOMO Level: A deep Highest Occupied Molecular Orbital (HOMO) energy level can lead to better energy level alignment with the anode and the active layer, enhancing charge injection and reducing energy barriers.
-
Morphological Stability: The bulky nature of the indenocarbazole unit can prevent crystallization and promote the formation of stable amorphous films, which is essential for uniform device performance and longevity.
Data Presentation: Performance of Indenocarbazole-Based HTLs
The following table summarizes typical performance data for OLEDs and PSCs utilizing indenocarbazole derivatives as the hole transport layer. This data is provided for comparative purposes to indicate the potential performance of devices incorporating this compound.
| Device Type | Key Performance Metric | Value Range | Reference Compound(s) |
| OLED | Maximum Current Efficiency | 3.8 - 66.3 cd/A | Di(arylcarbazole) Substituted Oxetanes, 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole |
| Maximum Power Efficiency | 2.6 - 13.5 lm/W | Di(arylcarbazole) Substituted Oxetanes, 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles | |
| Maximum Brightness | 9,800 - 21,000 cd/m² | 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles, Di(arylcarbazole) Substituted Oxetanes | |
| Turn-on Voltage | 3.4 - 5.0 V | Di(arylcarbazole) Substituted Oxetanes, 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles | |
| PSC | Power Conversion Efficiency (PCE) | 14.8% - >20% | Carbazole-based three-arm structure (SGT-405), Methoxy-free indeno[1,2-b]carbazole HTM (M129) |
Experimental Protocols
The following are generalized protocols for the fabrication of OLED and PSC devices using a carbazole-based HTL. These protocols can be adapted for the use of this compound.
Protocol 1: OLED Fabrication (Solution Processing)
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a stream of nitrogen gas and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene, toluene) at a concentration of 5-10 mg/mL.
-
Spin-coat the HTL solution onto the prepared ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrate at 100-150 °C for 10-15 minutes to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive material (e.g., a phosphorescent or fluorescent dopant in a host material) in an appropriate solvent.
-
Spin-coat the EML solution on top of the HTL.
-
Anneal the substrate according to the EML material's specifications.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Thermally evaporate the electron transport material (e.g., TPBi) and a low work function metal cathode (e.g., LiF/Al) under high vacuum (<10⁻⁶ Torr).
-
Protocol 2: Perovskite Solar Cell Fabrication (n-i-p Architecture)
-
Substrate and ETL Preparation:
-
Clean fluorine-doped tin oxide (FTO)-coated glass substrates as described in the OLED protocol.
-
Deposit a compact TiO₂ layer followed by a mesoporous TiO₂ layer via spin-coating and sintering.
-
-
Perovskite Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) onto the TiO₂ layer.
-
An anti-solvent quenching step (e.g., with chlorobenzene) is typically employed during the spin-coating process to induce crystallization.
-
Anneal the film to form the crystalline perovskite layer.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of this compound in chlorobenzene, often with additives such as Li-TFSI and 4-tert-butylpyridine (t-BP) to enhance conductivity.
-
Spin-coat the HTL solution onto the perovskite layer.
-
-
Metal Contact Deposition:
-
Deposit a gold (Au) or silver (Ag) top electrode by thermal evaporation.
-
Visualizations
References
- 1. This compound | C21H17N | CID 58059203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Indeno[1,2-b]carbazole as Methoxy-Free Donor Group: Constructing Efficient and Stable Hole-Transporting Materials for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole in OLED Emitter Layers
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole is a fused-ring carbazole derivative with a rigid molecular structure. This class of materials is of significant interest for application in Organic Light-Emitting Diodes (OLEDs) due to their inherent electronic and photophysical properties. Carbazole-based compounds are known for their good hole-transporting capabilities, high thermal stability, and the potential for high photoluminescence quantum yields.[1][2] The indenocarbazole core, in particular, offers a platform for developing efficient host and emitter materials for the emissive layer (EML) of OLEDs, contributing to enhanced device performance, including high efficiency and long operational lifetimes.[3][4]
This document provides detailed application notes and generalized experimental protocols for the incorporation of this compound and similar indenocarbazole derivatives in the emitter layers of OLEDs. Due to the limited availability of specific experimental data for this compound, the quantitative data presented is based on closely related and representative indenocarbazole and carbazole derivatives to provide a functional reference.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇N | [5] |
| Molecular Weight | 283.37 g/mol | |
| Purity | Typically ≥95% | |
| Physical Form | Solid | |
| Storage | Room temperature, sealed in a dry environment |
Photophysical and Electronic Properties of Related Indenocarbazole Derivatives
The following table summarizes key photophysical and electronic properties of representative indenocarbazole-based materials used in OLEDs to serve as a reference for a starting point in experimental design.
| Material | HOMO (eV) | LUMO (eV) | Triplet Energy (T₁) (eV) | Application | Reference |
| 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole | -5.48 | -2.30 | 2.76 | Green PHOLED Host | [3][4] |
| Indenocarbazole-Triazine Copolymer (7:3) | -5.89 | -2.66 | - | Bipolar Host | [6] |
| Indenocarbazole-Triazine Copolymer (8:2) | -5.92 | -2.72 | - | Bipolar Host | [6] |
| Indenocarbazole-Triazine Copolymer (9:1) | -5.99 | -2.76 | - | Bipolar Host | [6] |
OLED Device Performance of Related Indenocarbazole-Based Hosts
This table presents the performance of OLED devices utilizing indenocarbazole derivatives as host materials in the emissive layer.
| Host Material | Dopant | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
| 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole | Ir(mppy)₃ | 66.3 | - | Green | [3] |
| Indenocarbazole-Triazine Copolymer | Phosphorescent Emitter | 40.71 | 11.19 | - | [6] |
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of OLEDs using small molecule organic materials like this compound.
Protocol 1: OLED Fabrication by Vacuum Thermal Evaporation
Vacuum thermal evaporation is a standard technique for the deposition of thin films of small molecule organic materials with precise control over thickness and purity.[7][8]
1. Substrate Preparation: a. Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each. b. The substrates are then dried with a stream of nitrogen gas. c. Immediately before loading into the evaporation chamber, the substrates are treated with UV-ozone for 10-20 minutes to improve the work function of the ITO and remove any remaining organic residues.
2. Thin Film Deposition: a. The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation system with a base pressure of < 5.0 × 10⁻⁶ Torr. b. The organic materials, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (host and dopant), electron transport layer (ETL), and electron injection layer (EIL), are loaded into separate thermal evaporation sources (e.g., tungsten or molybdenum boats).[9] c. The layers are deposited sequentially onto the ITO substrate by heating the sources and controlling the deposition rate using a quartz crystal microbalance. A typical device architecture is as follows:
- ITO / HIL (e.g., HAT-CN, 10 nm) / HTL (e.g., TAPC, 40 nm) / EML (e.g., This compound as host doped with an appropriate emitter, 20 nm) / ETL (e.g., TPBi, 30 nm) / EIL (e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).
3. Cathode Deposition and Encapsulation: a. Following the deposition of the organic layers and the EIL, a metal cathode (e.g., aluminum) is deposited through a shadow mask to define the active area of the device. b. The completed devices are then encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
Protocol 2: Characterization of Photoluminescence Quantum Yield (PLQY)
The PLQY is a critical parameter that measures the efficiency of a material in converting absorbed photons into emitted photons.[10]
1. Sample Preparation: a. For solution-state measurements, dissolve the material (e.g., this compound) in a suitable solvent (e.g., toluene or dichloromethane) to achieve an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects. b. For solid-state measurements, a thin film of the material can be deposited on a quartz substrate.
2. Measurement using an Integrating Sphere: a. The absolute PLQY is measured using a calibrated integrating sphere coupled to a spectrometer.[11] b. A monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) is used to excite the sample. c. Two measurements are performed: one with the sample inside the integrating sphere and another with a blank (solvent or bare substrate). d. The PLQY is calculated from the integrated intensity of the sample's emission spectrum and the difference in the integrated intensity of the excitation light with and without the sample.
3. Comparative Method (Alternative): a. The PLQY can also be determined relative to a standard with a known quantum yield (e.g., quinine sulfate or Rhodamine 6G).[12][13] b. The absorbance and photoluminescence spectra of both the sample and the standard are measured under identical conditions. c. The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Signaling Pathways and Device Physics
In an OLED, the injection of charge carriers (holes from the anode and electrons from the cathode) into the organic layers is followed by their transport towards the emissive layer. Within the EML, holes and electrons recombine to form excitons (excited states). The radiative decay of these excitons results in the emission of light. The efficiency of this process is dependent on the charge balance, the photoluminescence quantum yield of the emitter, and the light outcoupling efficiency. The use of a host material, such as this compound, facilitates efficient energy transfer to the guest emitter molecules where radiative recombination occurs.
Conclusion
This compound belongs to a promising class of materials for OLED applications. While specific performance data for this compound is limited, the provided information on related indenocarbazole derivatives and the generalized experimental protocols offer a solid foundation for researchers to explore its potential as a host or emitter material in OLED devices. Further experimental investigation is warranted to fully characterize its photophysical and electronic properties and to optimize its performance within an OLED architecture.
References
- 1. svc.org [svc.org]
- 2. Flash-evaporated small molecule films toward low-cost and flexible organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C21H17N | CID 58059203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. ossila.com [ossila.com]
- 11. azom.com [azom.com]
- 12. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 13. publications.iupac.org [publications.iupac.org]
Application Notes and Protocols for 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole (DMIC) as a hole-transporting material (HTM) in perovskite solar cells (PSCs). While DMIC is a promising candidate due to its carbazole-based structure, which is known for good thermal stability and high hole mobility, specific doping concentrations for this particular molecule are not yet widely established in the literature.[1][2][3] Therefore, this document provides recommended starting concentrations based on commonly used dopants for other carbazole-based and reference HTMs.[4] Additionally, detailed experimental protocols for the fabrication of PSCs using a doped HTL are outlined.
Data Presentation: Doping Concentrations for Hole-Transporting Materials
The following table summarizes typical doping concentrations for various HTMs used in PSCs. These values can serve as a starting point for optimizing the performance of DMIC-based devices. The most common p-type dopants for small molecule HTMs are lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).[1][5][6]
| Hole-Transporting Material (HTM) | Host Material Concentration | Dopant 1 (Li-TFSI) Concentration | Dopant 2 (tBP) Concentration | Solvent | Reference |
| Spiro-OMeTAD (Reference) | 72.3 mg/mL | 17.5 µL of 520 mg/mL solution in Acetonitrile | 28.5 µL | Chlorobenzene | [4] |
| PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) | - | Doped with F4TCNQ (2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane) | - | - | [7] |
| SGT-405 (Carbazole-based) | 5 wt% solution | - (Used dopant-free) | - | Toluene | [8] |
| EtCz-3EHCz (Carbazole-based) | - | Doped with EH44-ox (metal-free dopant) | 4-tert-butylpyridine (tBP) | - | [9] |
Experimental Protocols
Preparation of Doped this compound (DMIC) Solution
This protocol describes the preparation of a doped DMIC solution suitable for spin-coating as the hole-transporting layer (HTL) in a perovskite solar cell. The concentrations provided are a recommended starting point and may require further optimization.
Materials:
-
This compound (DMIC) powder
-
Chlorobenzene (anhydrous)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
4-tert-butylpyridine (tBP)
-
Acetonitrile (anhydrous)
-
Sterile syringe filters (0.2 µm pore size)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Pipettes
-
Glass vials
Procedure:
-
Prepare a stock solution of Li-TFSI: Dissolve 520 mg of Li-TFSI in 1 mL of anhydrous acetonitrile. This solution should be stored in a desiccator.
-
Prepare the DMIC host solution: Weigh 70-80 mg of DMIC powder and dissolve it in 1 mL of anhydrous chlorobenzene in a glass vial.
-
Doping the DMIC solution:
-
Add 15-20 µL of the Li-TFSI stock solution to the DMIC solution.
-
Add 25-30 µL of tBP to the DMIC solution.
-
-
Mixing: Cap the vial tightly and vortex the solution for 1-2 minutes. Subsequently, stir the solution using a magnetic stirrer for at least 2 hours at room temperature to ensure complete dissolution and homogeneity.
-
Filtration: Before use, filter the solution using a 0.2 µm syringe filter to remove any particulate matter.
Fabrication of a Planar Perovskite Solar Cell
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell. All fabrication steps should be carried out in a cleanroom environment with controlled humidity.
Materials:
-
FTO-coated glass substrates
-
Zinc powder
-
2 M HCl solution
-
Deionized water, isopropanol, acetone
-
TiO2 blocking layer precursor (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol)
-
Perovskite precursor solution (e.g., MAPbI3 or mixed cation perovskites)
-
Doped DMIC HTL solution (prepared as described above)
-
Gold or Silver for top electrode
-
Anti-solvent (e.g., chlorobenzene or toluene)
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
Thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Pattern the FTO-coated glass substrates using zinc powder and 2 M HCl.
-
Clean the substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.
-
-
Deposition of the Electron Transport Layer (ETL):
-
Deposit a compact TiO2 (c-TiO2) blocking layer onto the FTO substrate by spin-coating the precursor solution at 2000 rpm for 30 s.
-
Anneal the c-TiO2 layer at 500 °C for 30 minutes.
-
-
Deposition of the Perovskite Layer:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the c-TiO2 layer. A two-step process is common: a low-speed spin (e.g., 1000 rpm for 10 s) followed by a high-speed spin (e.g., 5000 rpm for 30 s).
-
During the high-speed spin, dispense an anti-solvent onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate at 100 °C for 10-15 minutes.
-
-
Deposition of the Hole-Transporting Layer (HTL):
-
Allow the perovskite-coated substrates to cool to room temperature.
-
Spin-coat the prepared doped DMIC solution onto the perovskite layer at 4000 rpm for 30 s.
-
-
Deposition of the Top Electrode:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 80-100 nm thick layer of gold or silver as the top contact through a shadow mask to define the active area of the solar cell.
-
Visualizations
Caption: Experimental workflow for the fabrication and characterization of perovskite solar cells.
Caption: Workflow for the preparation and deposition of the doped DMIC hole-transporting layer.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional Carbazole–Cellulose Composite Binders for High-Stability Carbon Electrodes in Perovskite Solar Cells | MDPI [mdpi.com]
- 5. researching.cn [researching.cn]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. Understanding the dopant of hole-transport polymers for efficient inverted perovskite solar cells with high electroluminescence - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
Application Notes and Protocols for Thin-Film Deposition of Indenocarbazole-Based Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deposition of thin films of indenocarbazole-based materials for the fabrication of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The methods covered include spin coating, thermal evaporation, and blade coating.
Introduction to Thin-Film Deposition of Indenocarbazole Derivatives
Indenocarbazole derivatives are a class of organic semiconductor materials that have garnered significant interest for their excellent charge transport properties, high thermal stability, and tunable optoelectronic characteristics. The performance of devices based on these materials is critically dependent on the quality and morphology of the thin film. The choice of deposition technique plays a crucial role in controlling the molecular packing, crystallinity, and uniformity of the film, which in turn dictates device efficiency, mobility, and stability. This document outlines the standard procedures for three commonly employed deposition techniques.
Spin Coating Protocol
Spin coating is a widely used laboratory-scale technique for depositing uniform thin films from solution. It is a simple, fast, and cost-effective method for fabricating small-area devices.
Experimental Protocol
Materials and Equipment:
-
Indenocarbazole-based material
-
High-purity organic solvents (e.g., toluene, chlorobenzene, chloroform, o-xylene)
-
Spin coater
-
Substrates (e.g., ITO-coated glass, silicon wafers)
-
Pipettes
-
Hotplate
Procedure:
-
Solution Preparation:
-
Dissolve the indenocarbazole-based material in a suitable organic solvent to the desired concentration. For example, a 1 wt% solution of a 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole derivative in toluene can be prepared for OLED applications.[1]
-
Stir the solution at room temperature or with gentle heating until the material is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
-
Substrate Cleaning:
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or an oxygen plasma to improve the wettability of the surface.
-
-
Deposition:
-
Place the substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process can be used:
-
A low-speed step (e.g., 500 rpm for 5-10 seconds) to spread the solution across the substrate.
-
A high-speed step (e.g., 3000 rpm for 30 seconds) to thin the film to the desired thickness.[2]
-
-
-
Annealing:
-
Transfer the coated substrate to a hotplate for thermal annealing. For the aforementioned indenocarbazole derivative, annealing at 100°C for 10 minutes is a suitable condition.[2] Annealing helps to remove residual solvent and improve the film morphology.
-
Experimental Workflow
Thermal Evaporation Protocol
Thermal evaporation is a physical vapor deposition (PVD) technique that is widely used for the deposition of small molecule organic materials, including many indenocarbazole derivatives. It offers precise control over film thickness and purity, leading to high-performance devices.
Experimental Protocol
Materials and Equipment:
-
High-purity indenocarbazole-based material (sublimed grade recommended)
-
Thermal evaporation system with a high-vacuum chamber (pressure ≤ 5 x 10-6 mbar)[3]
-
Evaporation source (e.g., quartz or molybdenum boat)
-
Substrate holder with heating capabilities
-
Quartz crystal microbalance (QCM) for thickness monitoring
Procedure:
-
Source and Substrate Loading:
-
Load the indenocarbazole material into the evaporation source.
-
Mount the cleaned substrates onto the substrate holder.
-
-
System Pump-down:
-
Evacuate the chamber to a high vacuum to minimize contamination from residual gases. A base pressure of 10-6 to 10-7 Torr is typical.
-
-
Deposition:
-
Heat the evaporation source gradually to the sublimation temperature of the indenocarbazole material. The evaporation temperature for many organic materials is below 500°C.[3] Precise temperature control is crucial to prevent decomposition.
-
Monitor the deposition rate and film thickness using the QCM. A typical deposition rate for organic materials is in the range of 0.1-2 Å/s.
-
The substrate temperature can be controlled to influence film morphology. Room temperature is often used, but elevated temperatures can promote crystallinity.
-
-
Cooling and Venting:
-
Once the desired thickness is achieved, close the shutter and cool down the evaporation source.
-
Vent the chamber with an inert gas (e.g., nitrogen) before removing the substrates.
-
Experimental Workflow
Blade Coating Protocol
Blade coating is a scalable deposition technique that is compatible with roll-to-roll processing, making it attractive for large-area and industrial applications. It offers better material utilization compared to spin coating.
Experimental Protocol
Materials and Equipment:
-
Indenocarbazole-based material
-
High-purity organic solvents (e.g., o-xylene, chlorobenzene)
-
Blade coater with a precision blade and a movable stage
-
Substrates
-
Hotplate
Procedure:
-
Solution Preparation:
-
Prepare a solution of the indenocarbazole material in a suitable solvent. The concentration will influence the final film thickness and typically ranges from 5 to 20 mg/mL.[2]
-
Stir the solution, ensuring complete dissolution.
-
Filter the solution to remove any particulates.
-
-
Substrate Preparation:
-
Clean the substrates as described in the spin coating protocol.
-
Mount the substrate on the stage of the blade coater.
-
-
Deposition:
-
Set the blade height (gap between the blade and the substrate), which is a key parameter for controlling film thickness. A typical gap is around 80 µm.[2]
-
Set the substrate temperature. For example, a substrate temperature of 60°C can be used when blade-coating from an o-xylene solution.[2]
-
Dispense a line of the solution in front of the blade.
-
Move the blade or the substrate at a constant speed to spread the solution. Coating speeds can range from a few mm/s to several cm/s. A speed of 10 mm/s has been reported for some organic solar cell materials.[2]
-
-
Drying and Annealing:
-
The film can be dried under ambient conditions, or the drying process can be assisted by heating or a gas flow.
-
Post-deposition annealing may be performed on a hotplate to improve film quality. For instance, annealing at 120°C for 5 minutes has been used for certain blade-coated active layers.[2]
-
Experimental Workflow
Comparative Data of Deposition Methods
| Parameter | Spin Coating | Thermal Evaporation | Blade Coating |
| Solution Concentration | 1 wt% in toluene/chlorobenzene[1] | N/A | 8.5 - 15 mg/mL in o-xylene[2] |
| Deposition Speed/Rate | 3000 rpm[2] | 0.1 - 2 Å/s (typical for organics) | 8 - 10 mm/s[2] |
| Substrate Temperature | Room Temperature | Room Temperature (can be varied) | 40 - 60°C[2] |
| Annealing Temperature | 100°C[2] | N/A | 120°C[2] |
| Film Thickness | 30 nm[1] | 10 - 100 nm (precisely controlled) | ~100 nm (can be varied) |
| Device Performance (Example) | OLED: Current Efficiency up to 66.3 cd/A[1] | OLED: High efficiency and stability (commercial standard)[1] | OSC: Power Conversion Efficiency up to 17% (for other materials)[4] |
| Advantages | Simple, fast, low cost for lab scale | High purity, precise thickness control, uniform films | Scalable, high material utilization, R2R compatible |
| Disadvantages | High material waste, limited to small areas | High vacuum required, expensive equipment | Can be sensitive to solution properties and ambient conditions |
References
- 1. An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04855D [pubs.rsc.org]
- 2. jos.ac.cn [jos.ac.cn]
- 3. rsc.org [rsc.org]
- 4. Blade-coated organic solar cells from non-halogenated solvent offer 17% efficiency [jos.ac.cn]
Experimental setup for measuring hole mobility in organic semiconductors
An essential parameter for characterizing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is the charge-carrier mobility.[1] For professionals in research, science, and drug development, understanding the experimental setups for accurately measuring hole mobility in organic semiconductors is crucial for material selection and device optimization. This document provides detailed application notes and protocols for four widely used techniques: Time-of-Flight (TOF), Field-Effect Transistor (FET), Space-Charge-Limited Current (SCLC), and Charge Extraction by Linearly Increasing Voltage (CELIV).
Comparison of Hole Mobility Measurement Techniques
Different experimental techniques are suitable for various material types and device structures. The choice of method depends on factors such as the material's conductivity, the required sample thickness, and whether bulk or surface transport properties are of interest. The following table summarizes and compares the key characteristics of the four primary techniques.
| Feature | Time-of-Flight (TOF) | Field-Effect Transistor (FET) | Space-Charge-Limited Current (SCLC) | Charge Extraction by Linearly Increasing Voltage (CELIV) |
| Transport Direction | Perpendicular to the substrate (Bulk)[2] | Parallel to the substrate (Surface/Interface)[2] | Perpendicular to the substrate (Bulk) | Perpendicular to the substrate (Bulk) |
| Typical Sample Thickness | 1 - 20 µm[1][2] | Thin film (< 100 nm) | 100 nm - 1 µm | 100 - 300 nm[1] |
| Contact Requirement | One blocking, one ohmic | Ohmic source/drain contacts | Ohmic hole-injecting contact[3][4] | Blocking and injecting contacts |
| Carrier Generation | Pulsed laser (photogeneration)[2] | Gate voltage-induced charge accumulation[5] | Charge injection from contact[4] | Photogeneration (photo-CELIV) or equilibrium carriers (dark-CELIV)[6] |
| Advantages | - Direct measurement of transit time- Can measure electron and hole mobility separately[2]- Minimizes contact effects[7] | - Probes mobility in device-relevant geometry- High mobility values can be measured[8] | - Simple device structure- Applicable to thin films | - Applicable to thin films and actual device structures[1]- Can probe carrier lifetime and recombination[1] |
| Disadvantages | - Requires thick films, which may not represent device morphology[1]- Not suitable for highly conductive or low-mobility materials | - Mobility can be contact-resistance limited- Sensitive to interface quality and traps[8] | - Requires ohmic contacts, which can be difficult to fabricate[4]- Prone to artifacts from traps | - RC effects can affect accuracy[6][9]- Difficult to distinguish electron and hole mobilities in photo-CELIV[1] |
Time-of-Flight (TOF)
Application Notes
The Time-of-Flight (TOF) method is a direct technique to determine drift mobility in high-resistance semiconductors.[2] It involves generating a sheet of charge carriers near one electrode using a short laser pulse.[2] These carriers then drift across the sample thickness under an applied electric field. The mobility is calculated from the measured transit time.[10]
Principle of Operation: A voltage is applied across a sample sandwiched between two electrodes. A laser pulse with energy greater than the material's bandgap creates electron-hole pairs near the transparent electrode. Depending on the polarity of the applied voltage, either holes or electrons are driven across the sample. The resulting transient photocurrent is monitored with an oscilloscope. The time it takes for the carriers to reach the opposite electrode is the transit time (t_T).
Data Analysis: The drift mobility (μ) is calculated using the following equation:
μ = d² / (V * t_T)
where:
-
d is the sample thickness.
-
V is the applied voltage.
-
t_T is the transit time of the charge carriers.
Experimental Protocol
-
Sample Preparation :
-
Prepare a sandwich-structure device, typically ITO/Organic Semiconductor/Metal.
-
The organic layer should be relatively thick (5-20 µm) to ensure a clear transit time.[2]
-
The top metal electrode (e.g., Al, Au) can be deposited via thermal evaporation and should be semi-transparent if illumination is from that side.
-
-
Measurement Setup :
-
A pulsed laser (e.g., nitrogen laser, 337 nm) is used for photogeneration.
-
A voltage source applies a bias across the sample.
-
A series resistor is used to convert the transient current into a voltage signal.
-
A fast digital oscilloscope records the transient photocurrent.
-
-
Data Acquisition :
-
Apply a constant DC voltage across the sample.
-
Irradiate the sample through the transparent electrode with a short laser pulse.
-
Record the resulting photocurrent transient as a function of time. The transit time is often determined from the "knee" or inflection point in a log-log plot of the transient.
-
Repeat the measurement for different applied voltages to check for field-dependent mobility.
-
Visualization: TOF Experimental Workflow
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Extract Mobility in Solar Cells: A Guide to CELIV Measurements — Fluxim [fluxim.com]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. arxiv.org [arxiv.org]
- 9. research.abo.fi [research.abo.fi]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for the Design of Novel 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Indenocarbazole Scaffold
The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of carbazole have demonstrated a wide array of pharmacological properties, including antitumor, antimicrobial, neuroprotective, and anti-inflammatory activities.[1][2] The rigid, planar structure of the carbazole system allows it to effectively interact with various biological targets, such as protein kinases and DNA.[3][4]
The specific scaffold, 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole, is a unique fusion of indene and carbazole ring systems. This structure presents a compelling starting point for drug discovery due to its rigid conformation and extensive aromatic system, which is ideal for π-π stacking and hydrophobic interactions with biological macromolecules. The gem-dimethyl group at the 11-position provides a fixed three-dimensional geometry and enhances solubility and metabolic stability.
This document provides a comprehensive guide for designing novel derivatives of this scaffold, outlining strategic points for chemical modification, detailed synthetic protocols, and a proposed workflow for screening and optimization. The primary goal is to generate a library of diverse analogs to explore the structure-activity relationships (SAR) and identify lead compounds for therapeutic development, particularly in oncology, where carbazole derivatives have shown significant promise as topoisomerase inhibitors and apoptosis inducers.[4]
Design Strategy & Rationale
The design of novel derivatives will focus on systematic modifications at key positions of the this compound core to modulate its physicochemical properties and biological activity.
Key Positions for Derivatization:
-
Carbazole Nitrogen (N-5): The secondary amine of the carbazole ring is the most accessible site for derivatization. Substitution at this position can significantly impact solubility, cell permeability, and target binding affinity. Introducing various alkyl, aryl, and functionalized side chains can probe the steric and electronic requirements of the target's binding pocket.
-
Aromatic Rings (Positions 1-4, 6-10): The electron-rich aromatic rings are susceptible to electrophilic substitution reactions. Introducing substituents such as halogens, nitro groups, or acyl groups can alter the electronic properties of the scaffold. Halogenated derivatives are particularly valuable as they serve as versatile handles for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of molecular diversity.
-
Strategic Goal: The overarching strategy is to create a library of compounds with diverse functionalities. For instance, introducing basic amine groups can improve aqueous solubility and promote interactions with acidic residues in a target protein. Conversely, incorporating lipophilic or hydrogen-bond-donating/accepting moieties can enhance membrane permeability and binding affinity, respectively.
Below is a diagram illustrating the proposed design and discovery workflow.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the core scaffold and its subsequent derivatization.
Protocol 1: Synthesis of the Core Scaffold (this compound)
This protocol is based on a modified Fischer indole synthesis approach.
Materials:
-
1,1-Dimethyl-2,3-dihydro-1H-inden-2-one
-
Phenylhydrazine hydrochloride
-
Polyphosphoric acid (PPA)
-
Ethanol (EtOH)
-
Toluene
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 1,1-Dimethyl-2,3-dihydro-1H-inden-2-one (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrazone intermediate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Cyclization: Add the dried hydrazone intermediate (1.0 eq) to polyphosphoric acid (10 eq by weight) in a separate flask.
-
Heat the mixture to 120-140°C with vigorous stirring for 2-3 hours. The color of the mixture will darken significantly.
-
Carefully pour the hot mixture onto crushed ice with stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound scaffold.
Protocol 2: N-Alkylation of the Carbazole Nitrogen (Position 5)
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Alkyl/benzyl halide (e.g., Iodomethane, Benzyl bromide, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the core scaffold.
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0°C and add the desired alkyl/benzyl halide dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to obtain the N-substituted derivative.
Protocol 3: Electrophilic Halogenation of Aromatic Rings
Materials:
-
N-protected this compound (1.0 eq)
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.1 eq for mono-halogenation)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
Procedure:
-
Dissolve the N-protected starting material in CCl₄ or DCM in a flask protected from light.
-
Add NBS or NCS to the solution.
-
Heat the mixture to reflux and monitor by TLC. For more reactive substrates, the reaction may proceed at room temperature.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium thiosulfate (for bromination) and then with water.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify by column chromatography to isolate the halogenated product.
Data Presentation
The following tables summarize potential modifications and expected outcomes, providing a framework for library design.
Table 1: Proposed N-5 Substituents and Their Rationale
| Substituent Group (R) | Reagent Example | Rationale for Inclusion | Potential Effect |
|---|---|---|---|
| Small Alkyl | Iodomethane | Baseline for steric effects | Increase lipophilicity |
| Benzyl | Benzyl bromide | Introduce aromatic moiety for π-stacking | Modulate binding affinity |
| (Dimethylamino)ethyl | 2-(Dimethylamino)ethyl chloride | Introduce basicity, improve solubility | Enhance aqueous solubility |
| Carboxylic Acid Ester | Ethyl bromoacetate | Introduce H-bond acceptor | Modulate PK/PD properties |
| Heteroaromatic | 2-(Bromomethyl)pyridine | Introduce H-bond acceptor, metal chelation | Alter target specificity |
Table 2: Representative Suzuki Cross-Coupling Conditions
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Bromo-derivative | Phenylboronic acid | Pd(PPh₃)₄ (3%) | 2M Na₂CO₃ | Toluene/EtOH | 90 | 85-95 |
| Bromo-derivative | 3-Pyridinylboronic acid | PdCl₂(dppf) (2%) | K₃PO₄ | Dioxane | 100 | 70-85 |
| Chloro-derivative | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ | Toluene/H₂O | 110 | 75-90 |
Proposed Biological Mechanism & Visualization
Many carbazole-based anticancer agents function by inhibiting Topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cancer cells.[4] Inhibition leads to DNA damage and triggers apoptosis. The diagram below illustrates this proposed mechanism of action.
References
Application of Indenocarbazoles in Thermally Activated Delayed Fluorescence (TADF) Emitters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indenocarbazole derivatives have emerged as a promising class of electron-donating moieties in the design of high-performance thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Their rigid, planar structure and strong electron-donating ability contribute to efficient charge transport and high photoluminescence quantum yields. A key advantage of indenocarbazole-based emitters is the absence of conformational isomers, which can negatively impact the efficiency of TADF in other donor systems.[1][2] This attribute leads to more reliable and reproducible device performance.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and device fabrication of indenocarbazole-based TADF emitters, with a focus on their application in blue OLEDs.
Molecular Design and TADF Mechanism
The design of indenocarbazole-based TADF emitters typically involves the combination of an indenocarbazole donor unit with an electron-accepting unit, such as a triazine derivative. This donor-acceptor (D-A) architecture leads to a spatial separation of the highest occupied molecular orbital (HOMO), localized on the indenocarbazole donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. This separation results in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (RISC).
The TADF mechanism allows for the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation in an OLED. Triplet excitons, which are non-emissive in conventional fluorescent materials, can be converted to emissive singlet excitons through RISC, a thermally activated process. This leads to a significant enhancement in the internal quantum efficiency (IQE) of the OLED, theoretically reaching 100%.
Data Presentation: Performance of Indenocarbazole-Based TADF Emitters
The following tables summarize the key photophysical and electroluminescence properties of a series of blue TADF emitters based on indenocarbazole derivatives. These emitters utilize a 2,4,6-triphenyl-1,3,5-triazine as the acceptor unit.[1][2]
Table 1: Photophysical Properties of Indenocarbazole-Based TADF Emitters in Toluene Solution
| Emitter | Absorption λmax (nm) | Emission λmax (nm) | PLQY (%) | τp / τd (ns / μs) | ΔEST (eV) |
| InCz23FlTz | 360 | 475 | 75 | 15.2 / 2.8 | 0.21 |
| InCz23DPhTz | 362 | 480 | 82 | 18.5 / 3.5 | 0.20 |
| InCz23DMeTz | 358 | 472 | 78 | 16.1 / 3.1 | 0.22 |
| InCz34DPhTz | 365 | 485 | 88 | 20.1 / 4.2 | 0.18 |
PLQY: Photoluminescence Quantum Yield; τp / τd: Prompt / Delayed Fluorescence Lifetime; ΔEST: Singlet-Triplet Energy Splitting.
Table 2: Electroluminescence Performance of OLEDs with Indenocarbazole-Based TADF Emitters
| Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) |
| InCz23FlTz | 21.5 | >10000 | (0.16, 0.28) |
| InCz23DPhTz | 23.8 | >12000 | (0.15, 0.30) |
| InCz23DMeTz | 22.1 | >11000 | (0.16, 0.27) |
| InCz34DPhTz | 26.1 | >15000 | (0.14, 0.32) |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage color coordinates.
Experimental Protocols
Synthesis of a Representative Indenocarbazole-Based TADF Emitter (InCz34DPhTz)
This protocol describes the synthesis of InCz34DPhTz, a high-performance blue TADF emitter. The synthesis involves a Suzuki coupling reaction between the indenocarbazole-boronic acid pinacol ester and the triazine acceptor.
Materials:
-
5,11-dihydroindeno[1,2-b]carbazole
-
Bis(pinacolato)diboron
-
[Ir(dtbbpy)(ppy)₂]PF₆ (photocatalyst)
-
2-Chloro-4,6-diphenyl-1,3,5-triazine
-
Pd(PPh₃)₄ (palladium catalyst)
-
K₂CO₃ (potassium carbonate)
-
Toluene
-
Ethanol
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Protocol:
-
Synthesis of 5,11-dihydroindeno[1,2-b]carbazole-8-boronic acid pinacol ester:
-
In a nitrogen-filled glovebox, dissolve 5,11-dihydroindeno[1,2-b]carbazole (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), and the iridium photocatalyst (1 mol%) in anhydrous THF.
-
Irradiate the mixture with blue light (450 nm) at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield the boronic acid pinacol ester.
-
-
Suzuki Coupling to form InCz34DPhTz:
-
In a Schlenk flask, combine the indenocarbazole-boronic acid pinacol ester (1.1 equiv.), 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv.).
-
Add a 3:1 mixture of toluene and ethanol.
-
Degas the mixture with nitrogen for 30 minutes.
-
Heat the reaction mixture to 90 °C and stir for 48 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to afford InCz34DPhTz as a pale-yellow solid.
-
Fabrication of a Vacuum-Deposited OLED
This protocol describes the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum chamber.
Device Structure: ITO / MoO₃ (5 nm) / TAPC (40 nm) / mCP:InCz34DPhTz (10 wt%, 20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
Materials and Equipment:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Organic materials: Molybdenum trioxide (MoO₃), 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), 1,3-bis(N-carbazolyl)benzene (mCP), InCz34DPhTz, 2,2',2''-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), Lithium fluoride (LiF), Aluminum (Al)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Quartz crystal microbalances for thickness monitoring
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Substrate cleaning facility (ultrasonic bath, deionized water, solvents)
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Glovebox for device encapsulation
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO.
-
-
Layer Deposition:
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Load the cleaned substrates and the organic and inorganic materials into the thermal evaporation chamber.
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Evacuate the chamber to a pressure below 10⁻⁶ Torr.
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Sequentially deposit the layers according to the device structure, monitoring the thickness of each layer with a quartz crystal microbalance.
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Deposit MoO₃ at a rate of 0.1 Å/s.
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Deposit TAPC at a rate of 1.0 Å/s.
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Co-evaporate mCP and InCz34DPhTz from separate sources at a ratio to achieve 10 wt% doping of the emitter in the host. The total deposition rate should be around 1.0 Å/s.
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Deposit TPBi at a rate of 1.0 Å/s.
-
Deposit LiF at a rate of 0.1 Å/s.
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Deposit Al at a rate of 2.0 Å/s.
-
-
-
Encapsulation:
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Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Characterization
The synthesized emitters and fabricated OLEDs should be thoroughly characterized to evaluate their properties and performance.
Photophysical Characterization:
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UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: To determine the absorption and emission spectra of the emitters in solution and thin-film states.
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Photoluminescence Quantum Yield (PLQY): To quantify the emission efficiency of the material.
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Transient Photoluminescence Decay: To measure the prompt and delayed fluorescence lifetimes and to calculate the rates of intersystem crossing (k_isc) and reverse intersystem crossing (k_risc).
Electroluminescence Characterization:
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Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, driving voltage, and luminance of the OLEDs.
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External Quantum Efficiency (EQE), Power Efficiency, and Current Efficiency: To evaluate the overall performance of the devices.
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Electroluminescence (EL) Spectrum and CIE Coordinates: To determine the emission color and color purity of the OLEDs.
Conclusion
Indenocarbazole derivatives are highly effective donor units for the development of efficient and color-pure blue TADF emitters. The rigid structure of the indenocarbazole moiety is advantageous for achieving high photoluminescence quantum yields and suppressing non-radiative decay pathways. The provided protocols for synthesis, device fabrication, and characterization offer a comprehensive guide for researchers and scientists working in the field of organic electronics and materials science. The exceptional performance of emitters like InCz34DPhTz, with an EQE of over 26%, highlights the significant potential of this class of materials for next-generation displays and lighting applications.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthesized 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
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Unreacted Starting Materials: Such as the corresponding hydrazine and ketone precursors.
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Isomeric Byproducts: Formation of other carbazole isomers can occur depending on the reaction conditions.
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Oxidation Products: The final compound may be susceptible to air oxidation, leading to colored impurities. Indole-containing compounds can sometimes exhibit a pinkish hue upon oxidation.
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Polymeric Materials: Acid-catalyzed polymerization of starting materials or intermediates can lead to tar-like impurities.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying residual solvents or structurally similar impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The crude product is a dark, oily, or tarry substance.
| Potential Cause | Suggested Solution |
| Incomplete reaction or polymerization. | Optimize reaction conditions (temperature, time, catalyst). Consider a pre-purification step like trituration with a non-polar solvent (e.g., hexane) to remove some tarry material before proceeding to column chromatography or recrystallization. |
| Degradation of starting materials or product. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use purified and dry solvents. |
Issue 2: Poor separation during column chromatography (streaking or overlapping of bands).
| Potential Cause | Suggested Solution |
| Inappropriate solvent system. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for carbazole derivatives is a mixture of hexane and ethyl acetate. Adjust the polarity gradually to achieve good separation (an Rf value of 0.2-0.4 for the desired compound is often ideal). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Column packing issues. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. Use the "wet slurry" method for packing the column. |
| Sample insolubility in the eluent. | Dissolve the crude product in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) before loading it onto the column. |
Issue 3: Low recovery of the pure product after recrystallization.
| Potential Cause | Suggested Solution |
| The chosen solvent is too good at dissolving the compound, even at low temperatures. | Test a range of solvents or solvent mixtures. Ideal recrystallization solvents dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for carbazole derivatives include ethanol, ethyl acetate, and toluene. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the funnel and receiving flask. Use a fluted filter paper for faster filtration. |
| Crystallization is too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography Protocol
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Mobile Phase Selection: Use TLC to determine the optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.
-
Elution: Carefully add the eluent to the top of the column. Begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
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Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Crude Sample
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Notes |
| Recrystallization (Ethanol) | 85 | 95 | 70 | Effective for removing highly soluble or insoluble impurities. |
| Column Chromatography (Hexane:EtOAc) | 85 | >98 | 60 | Provides higher purity but may have lower recovery due to losses on the column. |
| Combined Approach | 85 | >99 | 55 | Column chromatography followed by recrystallization yields the highest purity product. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Technical Support Center: Overcoming Solubility Challenges with Indenocarbazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues commonly encountered with indenocarbazole compounds.
Frequently Asked Questions (FAQs)
Q1: My indenocarbazole compound is poorly soluble in common aqueous buffers. What is the underlying reason for this?
A1: Indenocarbazole compounds possess a large, rigid, and hydrophobic carbazole ring system. This inherent lipophilicity leads to low solubility in polar solvents like water and aqueous buffers. While some derivatives may contain polar functional groups capable of hydrogen bonding, the overall nonpolar character of the core structure often dominates, resulting in poor aqueous solubility. Over 70% of new chemical entities, including many indenocarbazole derivatives, face this challenge, which can significantly impact their utility in biological assays and preclinical development.
Q2: What is the recommended first step when encountering a solubility issue with an indenocarbazole compound?
A2: The most practical initial step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules. Other effective solvents for indenocarbazole and related carbazole compounds include N,N-dimethylformamide (DMF), chloroform, dichloromethane, and tetrahydrofuran (THF).[1] This concentrated stock can then be serially diluted into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% for DMSO) to avoid solvent-induced artifacts.
Q3: Can I use pH adjustment to improve the aqueous solubility of my indenocarbazole derivative?
A3: Yes, for indenocarbazole derivatives that contain ionizable functional groups (e.g., acidic or basic moieties), pH adjustment can be a highly effective strategy. The solubility of such compounds is pH-dependent. By adjusting the pH of the aqueous solution away from the compound's isoelectric point, you can increase the proportion of the more soluble ionized form. For weakly acidic derivatives, increasing the pH (making the solution more alkaline) will enhance solubility. Conversely, for weakly basic derivatives, decreasing the pH (making the solution more acidic) will improve solubility. A preliminary pH-solubility profile experiment is recommended to determine the optimal pH range for your specific compound.
Q4: What are some advanced formulation strategies I can employ if simple solvent and pH adjustments are insufficient?
A4: For particularly challenging indenocarbazole compounds, several advanced formulation techniques can be explored:
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Co-solvents: Adding a water-miscible organic solvent (co-solvent) to your aqueous system can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent mixture.
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Solid Dispersions: This technique involves dispersing the indenocarbazole compound in a solid polymer matrix. Methods like spray drying or hot-melt extrusion can be used to create these dispersions, which can enhance the dissolution rate and apparent solubility.
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Lipid-Based Formulations: These formulations utilize lipophilic excipients to solubilize the compound. Self-emulsifying drug delivery systems (SEDDS) are a common example, where the formulation spontaneously forms a fine emulsion upon contact with aqueous fluids, facilitating drug absorption.[2][3]
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Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic indenocarbazole molecule, forming an inclusion complex that has improved aqueous solubility.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with indenocarbazole compounds during your experiments.
Issue 1: Compound precipitates when diluted from organic stock into aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Exceeded Aqueous Solubility | 1. Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay. 2. Increase Co-solvent Percentage: If permissible for your experimental system, slightly increasing the final percentage of the organic co-solvent (e.g., DMSO from 0.1% to 0.5%) may keep the compound in solution. Always include a vehicle control with the same solvent concentration. 3. Use a Different Dilution Method: Instead of a single large dilution, try a stepwise dilution. Also, ensure rapid mixing or vortexing immediately after adding the stock solution to the aqueous buffer to minimize localized high concentrations that can trigger precipitation. |
| Buffer Incompatibility | 1. Screen Different Buffers: The pH and composition of the buffer can influence solubility. Test the solubility of your compound in a few different buffer systems relevant to your experiment. |
Issue 2: Compound is difficult to dissolve even in organic solvents.
| Possible Cause | Troubleshooting Steps |
| Strong Crystal Lattice Energy | 1. Apply Gentle Heating: Warming the solvent to 30-40°C can help overcome the energy barrier for dissolution. Always check the thermal stability of your compound first. 2. Use Sonication: An ultrasonic bath can provide the energy needed to break up crystal aggregates and facilitate dissolution. |
| Inappropriate Solvent | 1. Systematic Solvent Screening: Test the solubility in a range of solvents with varying polarities (see Table 1 below). |
Data Presentation: Solvent Selection for Indenocarbazole Compounds
The choice of solvent is critical for successfully working with indenocarbazole compounds. The following table provides a general guide to the solubility of indenocarbazole derivatives in various common laboratory solvents. Note that the solubility of specific derivatives can be significantly influenced by the nature of their substituent groups.
Table 1: General Solubility Profile of Indenocarbazole Derivatives
| Solvent Class | Example Solvents | General Solubility | Notes |
| Chlorinated | Chloroform, Dichloromethane | Generally Soluble | Good initial solvents for dissolving the parent compound. |
| Aromatic | Toluene, Xylene | Often Soluble | Solubility can be enhanced by alkyl or phenyl substitutions on the indenocarbazole core. |
| Ethers | Tetrahydrofuran (THF) | Moderately to Highly Soluble | A good choice for many derivatives. |
| Polar Aprotic | DMSO, DMF | Generally Soluble | Excellent for creating high-concentration stock solutions. |
| Ketones | Acetone | Sparingly to Moderately Soluble | May require warming or sonication. |
| Alcohols | Ethanol, Methanol | Sparingly Soluble to Insoluble | The polarity of alcohols often makes them poor solvents for the hydrophobic indenocarbazole core. |
| Alkanes | Hexane, Heptane | Generally Insoluble | Often used as anti-solvents for precipitation or crystallization. |
| Aqueous | Water, Buffers | Insoluble | Requires formulation strategies for solubilization. |
This table is a representative guide. The actual solubility of a specific indenocarbazole derivative should be determined experimentally.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify the most suitable organic solvent(s) for a novel indenocarbazole derivative.
Materials:
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Indenocarbazole compound
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A selection of solvents from different classes (see Table 1)
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Small glass vials (e.g., 2 mL) with caps
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Analytical balance
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Vortex mixer
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Water bath or heating block
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Ultrasonic bath
Methodology:
-
Preparation: Weigh approximately 1-2 mg of the indenocarbazole compound into each labeled vial.
-
Initial Solvent Addition: Add a small, precise volume of a single solvent to each vial (e.g., 0.5 mL).
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Room Temperature Dissolution: Vortex each vial vigorously for 1-2 minutes. Allow the vials to stand at room temperature for 30 minutes, observing for any dissolution.
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Observation and Scoring: Visually inspect each vial and score the solubility (e.g., Insoluble, Sparingly Soluble, Moderately Soluble, Fully Soluble).
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Heating Step (for insoluble/partially soluble samples): For vials where the compound did not fully dissolve, place them in a water bath or on a heating block at a controlled temperature (e.g., 40°C) for 15-30 minutes. Agitate periodically.
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Hot Observation and Cooling: Observe the solubility at the elevated temperature. Then, allow the vials to cool to room temperature and observe if any precipitation occurs. This will indicate if a supersaturated solution was formed.
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Sonication Step (optional): For compounds that remain insoluble, place the vial in an ultrasonic bath for 15-30 minutes.
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Data Analysis: Compile the results to identify the best solvent or solvent system for your compound.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of an indenocarbazole compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
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Indenocarbazole compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
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Organic solvent for the indenocarbazole (e.g., DMSO or ethanol)
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Magnetic stirrer and stir bar
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Rotary evaporator
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Freeze-dryer (lyophilizer)
Methodology:
-
Prepare Cyclodextrin Solution: Dissolve a molar excess (e.g., 2-5 fold) of HP-β-CD in deionized water with stirring.
-
Prepare Indenocarbazole Solution: Dissolve the indenocarbazole compound in a minimal amount of a suitable organic solvent.
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Complexation: Slowly add the indenocarbazole solution dropwise to the stirring HP-β-CD solution.
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Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complex formation.
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Solvent Removal: Remove the organic solvent using a rotary evaporator.
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Lyophilization: Freeze the resulting aqueous solution and lyophilize to obtain a dry powder of the indenocarbazole-HP-β-CD inclusion complex.
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Solubility Testing: Determine the aqueous solubility of the lyophilized complex and compare it to that of the uncomplexed compound.
Visualizations
Troubleshooting Workflow for Indenocarbazole Solubility
Caption: A workflow for systematically addressing solubility issues.
Signaling Pathway: Inhibition of Topoisomerase II by Indenocarbazole Derivatives
Some carbazole derivatives have been shown to act as inhibitors of Topoisomerase II (Topo II), a key enzyme in DNA replication and transcription. This diagram illustrates the general mechanism of Topo II and the point of inhibition.
References
- 1. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Long-Term Stability of Perovskite Solar Cells with Carbazole-Based Hole Transporting Materials (HTMs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing carbazole-based Hole Transporting Materials (HTMs) to enhance the long-term stability of perovskite solar cells (PSCs).
Troubleshooting Guide
This guide addresses common experimental issues encountered during the fabrication and testing of perovskite solar cells using carbazole HTMs.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| CZ-HTM-01 | Poor solubility of the carbazole HTM in common organic solvents. | - High molecular weight or strong intermolecular interactions of the carbazole derivative.- Inappropriate solvent choice. | - Modify the carbazole structure by introducing solubilizing side chains (e.g., alkyl or alkoxy groups).- Use a solvent mixture or try alternative solvents with higher boiling points and different polarities (e.g., chlorobenzene, dichlorobenzene, or anisole).- Gently warm the solution to aid dissolution, but be cautious of thermal degradation. |
| CZ-HTM-02 | Incomplete or non-uniform coverage of the perovskite layer by the carbazole HTM film. | - Low solution concentration.- Inadequate spin coating parameters (speed, acceleration, time).- Poor wetting of the perovskite surface by the HTM solution. | - Increase the concentration of the HTM solution.- Optimize spin coating parameters to ensure a uniform and complete film.- Treat the perovskite surface with a suitable interlayer or surface modifier to improve wettability.- Consider alternative deposition techniques like blade-coating or spray-coating for better large-area uniformity. |
| CZ-HTM-03 | Low power conversion efficiency (PCE) despite good film quality. | - Mismatched energy levels between the perovskite and the carbazole HTM.- High charge recombination at the perovskite/HTM interface.- Low hole mobility of the carbazole HTM. | - Select a carbazole derivative with a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite to ensure efficient hole extraction.[1]- Introduce dopants (e.g., Li-TFSI, tBP) into the HTM layer to increase conductivity and reduce recombination.- Synthesize or select carbazole HTMs with molecular structures that promote higher hole mobility, such as those with extended π-conjugation. |
| CZ-HTM-04 | Rapid degradation of the device under ambient conditions. | - Hygroscopic nature of the carbazole HTM or its dopants.- Poor morphology of the HTM layer, allowing moisture and oxygen ingress.- Intrinsic instability of the perovskite layer itself. | - Design and synthesize hydrophobic carbazole HTMs to act as a barrier against moisture.[2]- Optimize the HTM deposition to form a dense and pinhole-free layer.- Encapsulate the final device to protect it from environmental factors.- Incorporate stabilizing additives into the perovskite layer. |
| CZ-HTM-05 | Hysteresis observed in the J-V curve. | - Ion migration within the perovskite layer.- Charge trapping at the perovskite/HTM interface. | - Use carbazole HTMs that can passivate defects at the perovskite surface.- Optimize the interfacial contact between the perovskite and the HTM layer.- Employ mixed-cation and mixed-halide perovskite compositions to suppress ion migration. |
Frequently Asked Questions (FAQs)
Q1: Why are carbazole-based HTMs considered a promising alternative to the standard spiro-OMeTAD?
A1: Carbazole-based HTMs offer several advantages over spiro-OMeTAD, including:
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Lower Cost: The synthesis of many carbazole derivatives is simpler and involves cheaper starting materials compared to the complex multi-step synthesis of spiro-OMeTAD.[1]
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Good Chemical and Thermal Stability: Carbazole moieties are known for their inherent stability, which can contribute to the overall longevity of the perovskite solar cell.
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Tunable Properties: The electronic and physical properties of carbazole HTMs can be readily tuned by modifying their molecular structure, allowing for optimization of energy level alignment and charge transport properties.[1]
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High Hole Mobility: Many carbazole-based HTMs exhibit high hole mobility, which is crucial for efficient charge extraction and high device performance.
Q2: How does the molecular structure of a carbazole HTM affect the stability of the perovskite solar cell?
A2: The molecular structure of a carbazole HTM plays a critical role in device stability. Introducing hydrophobic side chains (e.g., long alkyl chains) can enhance the moisture resistance of the HTM layer, thereby protecting the underlying perovskite from degradation.[2] Furthermore, a well-designed HTM can form a dense and uniform film that acts as an effective barrier against oxygen and other environmental factors.
Q3: What are the key performance parameters to consider when selecting a carbazole HTM?
A3: When selecting a carbazole HTM, researchers should consider the following parameters:
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Energy Levels (HOMO/LUMO): The HOMO level should be well-aligned with the valence band of the perovskite for efficient hole extraction.
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Hole Mobility: High hole mobility is essential for efficient charge transport and to minimize charge recombination.
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Glass Transition Temperature (Tg): A high Tg indicates good thermal stability and helps maintain the morphological integrity of the HTM layer at elevated operating temperatures.
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Solubility and Film-Forming Properties: The HTM should be soluble in common organic solvents and form uniform, pinhole-free films.
Q4: Can carbazole HTMs be used without dopants?
A4: While some carbazole HTMs have been designed to function efficiently without dopants, the addition of p-type dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) is often necessary to enhance their conductivity and fill factor (FF), leading to improved overall device performance. However, these dopants can also be hygroscopic and contribute to device degradation. Therefore, the development of high-mobility, dopant-free carbazole HTMs is an active area of research.
Q5: How can I synthesize a carbazole-based HTM in the lab?
A5: The synthesis of carbazole-based HTMs typically involves standard organic chemistry reactions such as Suzuki or Buchwald-Hartwig cross-coupling reactions to attach desired functional groups to the carbazole core. The specific synthetic route will depend on the target molecule. It is recommended to consult detailed synthetic procedures from published literature.
Performance Data of Perovskite Solar Cells with Carbazole HTMs
The following table summarizes the performance of various carbazole-based HTMs in perovskite solar cells, providing a comparative overview of their effectiveness.
| Carbazole HTM | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Stability (T80) | Reference |
| SGT-405 | n-i-p | 14.79 | 0.99 | 21.0 | 71.3 | - | [3] |
| V1205 (cross-linkable) | inverted (p-i-n) | 16.9 | - | - | - | Good stability reported | [4] |
| EtCz-3EHCz+EH44-ox | n-i-p | 17.75 | 1.08 | 22.19 | 74.1 | Higher stability than spiro-OMeTAD at 50°C | [2] |
| PCz1 | n-i-p | 18.0 | - | - | - | - | [5] |
| V1221 | n-i-p | 17.81 | 1.03 | 23.6 | 73 | Better stability than spiro-OMeTAD | [6] |
| V1225 | n-i-p | 17.81 | 1.03 | 23.6 | 73 | Better stability than spiro-OMeTAD | [6] |
| CHAI passivated | n-i-p | 24.3 | - | - | - | 95% of initial efficiency after 1000h | [7] |
Experimental Protocols
Synthesis of a Representative Carbazole HTM (Illustrative Example)
This protocol provides a general outline for the synthesis of a simple carbazole-based HTM. Specific reaction conditions and purification methods will vary depending on the target molecule.
Caption: A generalized workflow for the synthesis of a carbazole-based HTM.
Fabrication and Characterization of a Perovskite Solar Cell with a Carbazole HTM
This protocol outlines the key steps for fabricating and testing a perovskite solar cell in a standard n-i-p architecture. All fabrication steps should be performed in a cleanroom environment with controlled humidity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. ossila.com [ossila.com]
- 4. New carbazole-based hole transporting materials to improve the stability of perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Perovskite/HTM Interfacial Defect Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication and optimization of perovskite solar cells, specifically focusing on reducing interfacial defects between the perovskite and hole-transporting material (HTM) layers.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to perovskite/HTM interfacial defects that may be impacting your device performance.
Q1: My device exhibits low open-circuit voltage (Voc) and a high degree of hysteresis. What are the likely interfacial causes?
A1: Low Voc and significant hysteresis are often indicative of a high density of trap states at the perovskite/HTM interface. These defects act as non-radiative recombination centers, reducing the quasi-Fermi level splitting and thus lowering the Voc.[1][2][3] Ion migration facilitated by interfacial defects can also contribute to hysteresis.
Troubleshooting Steps:
-
Surface Passivation: Introduce a passivation layer between the perovskite and the HTM. Common passivation agents include Lewis bases that can coordinate with undercoordinated Pb²⁺ ions, a common defect at the perovskite surface.
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2D Perovskite Capping Layer: Form a thin two-dimensional (2D) perovskite layer on top of the 3D perovskite. This can be achieved by treating the perovskite surface with a solution containing a large organic cation, such as phenethylammonium iodide (PEAI).[4][5] The 2D layer can effectively passivate surface defects and improve energy level alignment.
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HTM Modification: Modify the HTM to improve its interaction with the perovskite surface. This can involve doping the HTM or using self-assembled monolayers to reduce surface energy mismatch and improve wettability.
Q2: I am observing a low fill factor (FF) in my perovskite solar cells. How can I determine if this is related to the perovskite/HTM interface?
A2: A low FF can be caused by several factors, including high series resistance and poor charge extraction.[6] Interfacial defects at the perovskite/HTM junction can contribute to both of these issues by impeding efficient hole transfer from the perovskite to the HTM.
Troubleshooting Steps:
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Characterize Interfacial Energetics: Use techniques like ultraviolet photoelectron spectroscopy (UPS) to investigate the energy level alignment between your perovskite and HTM. A significant energy barrier can hinder hole extraction and lower the FF.
-
Interlayer Introduction: Insert a thin interlayer, such as graphene oxide or a conjugated polymer, at the perovskite/HTM interface.[7] This can improve charge extraction by providing a better-matched energy cascade and reducing interfacial recombination.
-
Optimize HTM Deposition: The method of HTM deposition can impact the interface quality. For example, high-energy deposition of metal contacts on top of the HTM can cause damage and increase contact resistance.[8] Consider optimizing deposition parameters or using a buffer layer.
Q3: My devices show poor stability and degrade quickly, especially under illumination or in a humid environment. How can I improve the robustness of the perovskite/HTM interface?
A3: Instability is a major challenge for perovskite solar cells, and the perovskite/HTM interface is often a weak point.[2] Defects at this interface can act as nucleation sites for degradation pathways, and the ingress of moisture and oxygen can be accelerated by a poor interface.
Troubleshooting Steps:
-
Hydrophobic Passivation: Employ hydrophobic passivation agents at the interface. Long-chain organic molecules can act as a barrier against moisture ingress.
-
Guanidinium-based Treatments: The use of guanidinium salts in passivation has been shown to enhance both the efficiency and stability of perovskite solar cells by suppressing ion migration and stabilizing grain boundaries.[9][10][11]
-
Crosslinking HTM: Use a crosslinkable HTM to form a more robust and stable interface. This can prevent the diffusion of species from the HTM into the perovskite layer and improve the overall device lifetime.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects at the perovskite/HTM interface?
A1: The most prevalent defects include:
-
Undercoordinated Pb²⁺ ions: These act as Lewis acid sites and are potent non-radiative recombination centers.
-
Halide vacancies (e.g., I⁻ vacancies): These are common due to the volatile nature of organic halides during annealing.
-
Organic cation vacancies (e.g., MA⁺/FA⁺ vacancies): These can also form during thermal processing.
-
Microstructural defects: Pinholes, voids, and incomplete surface coverage of the perovskite layer can lead to direct contact between the HTM and the electron transport layer (ETL), causing shunting pathways.[12][13]
-
Grain boundaries: The termination of the crystal lattice at grain boundaries creates a high density of defects.[3]
Q2: How can I characterize the defects at the perovskite/HTM interface?
A2: A combination of techniques is typically required for a comprehensive understanding of interfacial defects:
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): A higher PL intensity and longer carrier lifetime after a passivation treatment suggest a reduction in non-radiative recombination centers.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to probe the chemical composition and bonding states at the interface, helping to identify changes in coordination or the presence of passivating species.
-
Kelvin Probe Force Microscopy (KPFM): Maps the surface potential and can reveal variations in the work function, indicating the presence of charged defects or dipoles at the interface.
-
Conductive Atomic Force Microscopy (c-AFM): Can be used to map the local conductivity of the perovskite surface, identifying regions of poor charge extraction that may be associated with defects.
-
Deep-Level Transient Spectroscopy (DLTS) and Thermal Admittance Spectroscopy (TAS): These techniques can provide information about the energy levels and densities of trap states within the bandgap.[14]
Q3: What is the role of 2D perovskites in passivating the 3D perovskite/HTM interface?
A3: Forming a thin 2D perovskite layer on top of the 3D perovskite has emerged as a highly effective passivation strategy.[4] The larger organic cations used to form the 2D layer (e.g., phenethylammonium, butylammonium) are too large to be incorporated into the 3D perovskite lattice and thus reside at the surface. This 2D capping layer offers several advantages:
-
Defect Passivation: The functional groups of the large organic cations can passivate surface defects such as undercoordinated Pb²⁺ ions and halide vacancies.
-
Improved Stability: The hydrophobic nature of the large organic cations can enhance the moisture resistance of the perovskite film.
-
Enhanced Charge Extraction: The 2D layer can create a more favorable energy level alignment for hole extraction into the HTM.[15]
-
Reduced Ion Migration: The tightly packed 2D layer can act as a barrier to ion migration, which is a key degradation mechanism.
Q4: Can the HTM itself passivate the perovskite interface?
A4: Yes, designing HTMs with functional groups that can interact with and passivate perovskite surface defects is a promising approach. For instance, incorporating Lewis basic moieties into the HTM structure can enable them to coordinate with undercoordinated Pb²⁺ ions, effectively passivating these recombination centers without the need for a separate passivation layer. This dual-functionality can simplify device fabrication and improve performance and stability.
Q5: What is the difference between surface passivation and grain boundary passivation?
A5:
-
Surface Passivation: This refers to the treatment of the top surface of the perovskite film that is in contact with the HTM (or ETL in an inverted structure). The goal is to reduce defects specifically at this interface to improve charge extraction and reduce recombination.
-
Grain Boundary Passivation: This involves treating the entire perovskite film to passivate the defects that are present at the boundaries between individual perovskite grains. Additives are often incorporated into the perovskite precursor solution to achieve this. While surface passivation is crucial for the perovskite/HTM interface, grain boundary passivation is also important for reducing bulk recombination and improving overall film quality.[3]
Quantitative Data on Interfacial Passivation
The following tables summarize the impact of various passivation strategies on the performance of perovskite solar cells, as reported in the literature.
Table 1: Performance Enhancement with Different Passivation Agents
| Passivation Agent | Perovskite Composition | Control PCE (%) | Passivated PCE (%) | ΔVoc (V) | ΔFF (%) | Reference |
| Guanidinium Bromide (GuaBr) & Octylammonium Bromide (OABr) | (FAPbI₃)₀.₉₂(MAPbBr₃)₀.₀₈ | ~21 | >23 | +0.03 | - | [9] |
| Methylammonium Chloride (MACl) | (Cs₀.₀₅FA₀.₇₉MA₀.₁₆)Pb(I₀.₈₄Br₀.₁₆)₃ | 16.72 | 23.61 | - | - | [16] |
| 2-Cyclohexenylethylammonium Iodide (CEAI) | Cs₀.₀₅(FA₀.₈₃MA₀.₁₇)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃ | 21.51 | 23.57 | +0.033 | +1.8 | [6] |
| Thiazolium Iodide (TMI) | (FAPbI₃)₀.₉₇(MAPbBr₃)₀.₀₃ | ~18.5 | >20.5 | +0.04 | +4 | [17] |
| 3-fluoro phenethylammonium iodide (3F-PEAI) | FA₀.₉₅Cs₀.₀₅PbI₃ | - | - | +0.1 | - | [18] |
Table 2: Comparison of Photovoltaic Parameters for Various Passivation Strategies
| Passivation Strategy | Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control (No Passivation) | n-i-p | 1.132 | 24.69 | 81.01 | 22.66 | [19] |
| DACl Treatment | n-i-p | 1.174 | 24.80 | 82.11 | 23.91 | [19] |
| Control (No Passivation) | n-i-p | 1.104 | 24.96 | 78.2 | 21.51 | [6] |
| CEAI Treatment (20 mM) | n-i-p | 1.137 | 25.04 | 82.6 | 23.57 | [6] |
| Control (No Passivation) | p-i-n | ~1.13 | ~23.5 | ~78 | ~21 | [20] |
| Guanidinium (GUA) Additive | p-i-n | 1.23 | ~23.5 | ~78 | 20.1 | [20] |
Experimental Protocols
1. Protocol for 2D Perovskite Surface Passivation (e.g., with PEAI)
This protocol describes a typical post-treatment procedure to form a 2D perovskite capping layer on a 3D perovskite film.
-
Prepare Passivation Solution: Dissolve phenethylammonium iodide (PEAI) in isopropanol (IPA) at a concentration of 2-10 mg/mL.
-
Perovskite Film Fabrication: Fabricate the 3D perovskite film on your substrate (e.g., FTO/SnO₂) using your standard procedure (e.g., spin-coating and annealing).
-
Surface Treatment: After the perovskite film has been annealed and cooled down, deposit the PEAI solution onto the surface of the perovskite film via spin-coating. A typical spin-coating recipe is 4000 rpm for 30 seconds.
-
HTM Deposition: Proceed with the deposition of the HTM layer (e.g., Spiro-OMeTAD) on top of the 2D/3D perovskite stack.
2. Protocol for Guanidinium Bromide (GuaBr) and Octylammonium Bromide (OABr) Mixed-Cation Passivation
This protocol is adapted from a method for achieving high-efficiency and stable perovskite solar cells.[9]
-
Prepare Passivation Solution: Prepare a solution containing Guanidinium Bromide (GuaBr) and Octylammonium Bromide (OABr) in a suitable solvent like IPA. A 1:1 volume ratio of GuaBr and OABr solutions can be a good starting point.
-
3D Perovskite Film Formation: Deposit the 3D perovskite precursor solution on the substrate and anneal at 100 °C for 30 minutes.
-
Passivation Layer Deposition: Spin-coat the GuaBr/OABr passivation solution onto the annealed 3D perovskite film.
-
Second Annealing: Anneal the passivated film at 100 °C for 10 minutes.
-
Complete Device Fabrication: Proceed with the deposition of the subsequent layers (HTM, metal electrode).
3. Protocol for Methylammonium Chloride (MACl) Post-Treatment
This protocol describes a post-treatment method using MACl to improve perovskite film quality.[21][22]
-
Prepare MACl Solution: Dissolve methylammonium chloride (MACl) in a suitable solvent like isopropanol at a concentration of 5-10 mg/mL.
-
Perovskite Film Deposition: Deposit the perovskite film using your standard procedure.
-
MACl Treatment: Before the final annealing step of the perovskite film, spin-coat the MACl solution onto the wet perovskite film.
-
Annealing: Co-anneal the perovskite film with the MACl treatment at a temperature around 100-150 °C for 10-30 minutes. The MACl will gradually evaporate during this step, promoting grain growth and passivation.
-
Device Completion: Proceed with the deposition of the HTM and electrode.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. emerald.com [emerald.com]
- 4. Interface passivation strategies for high-performance perovskite solar cells using two-dimensional perovskites - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23% | Perovskite-Info [perovskite-info.com]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. Fixing Solar’s Weak Spot: Why a tiny defect could be a big problem for perovskite cells | Renewable And Sustainable Energy Institute | University of Colorado Boulder [colorado.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [repository.kaust.edu.sa]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. light.utoronto.ca [light.utoronto.ca]
- 21. pubs.aip.org [pubs.aip.org]
- 22. [PDF] Methylammonium-chloride post-treatment on perovskite surface and its correlation to photovoltaic performance in the aspect of electronic traps | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Annealing of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole (DMIC) films. The following sections offer solutions to common experimental issues and detailed protocols to aid in the optimization of the annealing process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the annealing of DMIC films.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| DMIC-T-01 | Poor Film Quality (e.g., cracks, pinholes, aggregation) | - Inappropriate solvent selection or solution concentration.- Non-optimal spin-coating parameters (speed, acceleration, duration).- Substrate contamination or poor surface energy matching.- Too rapid solvent evaporation during spinning or initial heating.- Annealing temperature is too high or the ramp rate is too fast. | - Screen different solvents (e.g., chloroform, chlorobenzene, toluene) and optimize the DMIC concentration.- Adjust spin-coating speed and time to achieve a uniform coating.[1]- Ensure rigorous substrate cleaning (e.g., sonication in solvents, UV-ozone treatment).- Use a solvent with a higher boiling point or spin-coat in a solvent-rich atmosphere.- Decrease the annealing temperature and use a slower ramp-up rate (e.g., 5-10 °C/min). |
| DMIC-T-02 | Inconsistent Device Performance | - Non-uniform film thickness across the substrate.- Inconsistent crystallinity or morphology due to uneven heating.[2]- Degradation of the DMIC material during annealing.- Variations in the annealing atmosphere. | - Optimize spin-coating parameters for uniform film thickness.- Ensure the hotplate or oven provides uniform temperature distribution.- Perform annealing in an inert atmosphere (e.g., nitrogen or argon-filled glovebox) to prevent oxidation.[3]- Use a calibrated thermocouple to verify the annealing temperature.- Characterize film morphology (e.g., via AFM) to correlate with performance. |
| DMIC-T-03 | Low Charge Carrier Mobility | - Amorphous or poorly ordered film structure.- Presence of grain boundaries or other morphological defects.- Insufficient annealing temperature or time to induce crystallization.- Residual solvent trapped in the film. | - Systematically vary the annealing temperature and time to find the optimal conditions for crystallization.- Consider solvent vapor annealing as an alternative or complementary technique to promote molecular ordering.- Extend the annealing time at a moderate temperature to facilitate solvent removal and molecular rearrangement.- Characterize the film structure using techniques like XRD or GIWAXS. |
| DMIC-T-04 | Film Delamination or Poor Adhesion | - Poor substrate cleaning.- Mismatch in thermal expansion coefficients between the film and the substrate.- High internal stress in the film. | - Implement a thorough substrate cleaning protocol.- Consider using an adhesion promoter or surface treatment on the substrate.- Optimize the annealing and cooling rates to minimize thermal stress. A slow cooling ramp is often beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the annealing temperature and time for DMIC films?
A1: For carbazole-based and indenocarbazole-based organic semiconductor films, a common starting point for thermal annealing is in the range of 100 °C to 150 °C. However, the optimal temperature can be influenced by the solvent used for deposition and the desired film morphology. A typical annealing time to begin with is 10 to 30 minutes.[3] It is highly recommended to perform a systematic study by varying the annealing temperature and time to determine the optimal conditions for your specific application.
Q2: How does the annealing process affect the properties of DMIC films?
A2: The annealing process provides thermal energy to the DMIC molecules, allowing them to rearrange and self-organize into a more ordered, crystalline structure. This can lead to:
-
Improved Crystallinity: Increased molecular ordering and larger crystalline domains.
-
Enhanced Electrical Properties: Higher charge carrier mobility and conductivity due to better intermolecular orbital overlap.
-
Morphological Changes: A reduction in surface roughness and the formation of distinct grain structures.
-
Solvent Removal: Evaporation of residual solvent from the film.
Q3: Should the annealing be performed in air or in an inert atmosphere?
A3: It is strongly recommended to perform the annealing process in an inert atmosphere, such as a nitrogen or argon-filled glovebox.[3] This prevents the potential oxidation and degradation of the organic semiconductor material at elevated temperatures, which can negatively impact device performance and stability.
Q4: What is solvent vapor annealing, and how does it compare to thermal annealing?
A4: Solvent vapor annealing involves exposing the thin film to a saturated atmosphere of a specific solvent. The solvent vapor plasticizes the film, allowing for molecular rearrangement and improved ordering, often at room temperature. It can be an effective method to enhance crystallinity without the potential for thermal degradation. In some cases, a combination of solvent vapor annealing followed by a mild thermal anneal can yield superior film quality.
Q5: How can I characterize the effects of annealing on my DMIC films?
A5: Several analytical techniques can be used to characterize the impact of annealing:
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, roughness, and grain size.
-
X-ray Diffraction (XRD) / Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To determine the crystallinity, molecular packing, and orientation.
-
UV-Vis Spectroscopy: To assess any changes in the optical properties of the film.
-
Organic Field-Effect Transistor (OFET) or other device characterization: To measure the charge carrier mobility and other relevant electrical parameters.
Experimental Protocols
Substrate Preparation
A pristine substrate surface is crucial for the deposition of high-quality thin films.
-
Place substrates (e.g., ITO-coated glass, silicon wafers) in a substrate rack.
-
Sequentially sonicate the substrates in a series of solvents for 15 minutes each:
-
Deionized water with detergent
-
Deionized water
-
Acetone
-
Isopropanol
-
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the surface wettability.
Spin-Coating of DMIC Films
-
Prepare a solution of this compound in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration typically ranging from 5 to 20 mg/mL.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense the DMIC solution onto the center of the substrate.
-
Spin-coat the film using a two-step process, for example:
-
Step 1: 500 rpm for 5 seconds (for spreading)
-
Step 2: 2000-4000 rpm for 30-60 seconds (for thinning and drying)
-
-
The coated substrate is now ready for the annealing process.
Data Presentation
The following tables summarize typical starting parameters and expected outcomes for the annealing process of indenocarbazole-based films. These should be used as a guideline for optimizing the process for DMIC.
Table 1: Recommended Starting Parameters for DMIC Film Annealing
| Parameter | Recommended Range | Notes |
| Annealing Temperature | 100 - 180 °C | Start with a lower temperature and incrementally increase. |
| Annealing Time | 10 - 60 minutes | Longer times may be needed at lower temperatures. |
| Ramp-Up Rate | 5 - 20 °C/min | A slower ramp can help prevent film cracking. |
| Cooling Rate | 5 - 20 °C/min | Slow cooling is generally recommended to reduce film stress. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the organic material. |
Table 2: Influence of Annealing Temperature on Film Properties (Illustrative Data)
| Annealing Temperature (°C) | Average Grain Size (nm) | Surface Roughness (RMS, nm) | Charge Carrier Mobility (cm²/Vs) |
| As-deposited | - | 1.2 | 1 x 10⁻⁵ |
| 100 | 50 | 0.8 | 5 x 10⁻⁴ |
| 120 | 80 | 0.6 | 2 x 10⁻³ |
| 140 | 120 | 0.5 | 8 x 10⁻³ |
| 160 | 100 (potential for aggregation) | 0.7 | 5 x 10⁻³ |
Note: The data in Table 2 is illustrative and represents typical trends observed for organic semiconductor films. The optimal parameters for DMIC may vary.
Visualizations
Caption: Experimental workflow for the fabrication and characterization of DMIC films.
Caption: Relationship between annealing parameters, film properties, and device performance.
References
Technical Support Center: Degradation Pathways for Indenocarbazole-Based Materials in OLEDs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of indenocarbazole-based materials in Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for indenocarbazole-based materials in OLEDs?
A1: The primary degradation pathway for indenocarbazole-based materials, particularly when used as host materials in phosphorescent OLEDs (PhOLEDs), is associated with the chemical instability of the molecule in its anionic state. The bond dissociation energy of the anionic state of some indenocarbazole derivatives can be as low as approximately 1.4 eV.[1][2] This low energy makes the C-N bond within the indenocarbazole core susceptible to cleavage, especially under electrical stress. This degradation is a significant intrinsic factor affecting device lifetime.
Other potential degradation mechanisms, common to many organic materials in OLEDs, include:
-
Exciton-Polaron Annihilation (EPA): Interaction between an exciton and a polaron (a charged organic molecule) can lead to non-radiative decay and energy transfer that can induce bond breaking in the indenocarbazole molecule.
-
Interfacial Degradation: Mixing between the hole transport layer (HTL) and the emissive layer (EML) can create sites for exciton-polaron quenching, leading to material degradation at the interface.[1][2] This is a particular concern in solution-processed devices.
-
Thermal Degradation: Although many indenocarbazole derivatives exhibit high thermal stability, prolonged operation at elevated temperatures can accelerate degradation processes. The annealing process in solution-processed devices can also lead to dopant aggregation if the host material has poor thermal stability.[1][2]
-
Photochemical Degradation: High-energy emission (e.g., blue light) can contribute to the cleavage of chemical bonds within the organic materials.
Q2: How does the device architecture influence the degradation of indenocarbazole-based OLEDs?
A2: The device architecture plays a crucial role in mitigating degradation and enhancing the lifetime of indenocarbazole-based OLEDs. A key strategy is to confine the recombination zone (where excitons are formed) and prevent excitons and charge carriers from reaching regions prone to degradation.
For instance, introducing a bipolar exciton blocking layer (B-EBL) between the emissive layer (EML) and the electron transport layer (ETL) can confine excitons within the EML, preventing them from quenching at the EML/ETL interface. By optimizing the thickness of the HTL and introducing a B-EBL, the recombination zone can be moved away from the HTL/EML interface, reducing interfacial degradation. In one study, the optimization of the device structure, including a 5 nm thick B-EBL, resulted in a significantly improved lifetime of 1300 hours for a green PhOLED.[1][2]
Q3: What is the impact of solution processing on the stability of indenocarbazole-based OLEDs?
A3: Solution processing offers advantages in terms of large-area manufacturing and reduced material consumption. However, it can also introduce challenges that affect the stability of indenocarbazole-based OLEDs. A primary issue is the potential for interfacial mixing between the spin-coated layers, which can be more pronounced than in vacuum-deposited devices. This intermixing can create pathways for exciton-polaron quenching and accelerate degradation.
Furthermore, the annealing step, which is often required after spin-coating to remove residual solvent and improve film morphology, can be problematic. If the indenocarbazole-based host material has insufficient thermal stability, the phosphorescent dopant can separate from the host during annealing, leading to aggregation and a decrease in device efficiency and lifetime.[1][2]
Troubleshooting Guides
Issue 1: Rapid Decrease in Luminance and Efficiency
| Potential Cause | Troubleshooting Steps |
| C-N Bond Cleavage in the Indenocarbazole Host | 1. Optimize the Recombination Zone: Modify the device architecture by adjusting the thickness of the charge transport layers and introducing exciton blocking layers to move the recombination zone away from the indenocarbazole host molecules, especially if they are in a region of high electron density.[1][2] 2. Material Selection: If possible, select indenocarbazole derivatives with substituents that increase the bond dissociation energy of the anionic state. |
| Interfacial Degradation | 1. Introduce a Bipolar Exciton Blocking Layer (B-EBL): A thin B-EBL (e.g., 5 nm) can effectively confine excitons to the emissive layer and prevent quenching at the EML/ETL interface.[1][2] 2. Optimize HTL Thickness: Adjusting the thickness of the hole transport layer can help to position the recombination zone away from the HTL/EML interface. |
| Dopant Aggregation (in solution-processed devices) | 1. Verify Thermal Stability: Use techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to confirm the thermal stability of the indenocarbazole host. 2. Optimize Annealing Conditions: Reduce the annealing temperature or duration to minimize dopant migration and aggregation. |
Issue 2: Color Instability or Shift in Emission Spectrum Over Time
| Potential Cause | Troubleshooting Steps |
| Formation of Emissive Degradation Products | 1. Analyze Degraded Device: Use analytical techniques like HPLC-MS to identify the chemical species present in the degraded emissive layer. This can help to determine if new emissive species are being formed. 2. Correlate with Spectral Changes: Compare the photoluminescence (PL) and electroluminescence (EL) spectra of pristine and degraded devices to identify new emission peaks corresponding to potential degradation products. |
| Shift in the Recombination Zone | 1. Re-evaluate Device Architecture: A shift in the recombination zone during operation can lead to emission from different layers. Re-optimizing the layer thicknesses and energy levels of adjacent layers can help to stabilize the recombination zone. |
Quantitative Data
Table 1: Thermal and Electrochemical Properties of a Representative Indenocarbazole-Based Host Material (PCIC)
| Property | Value |
| Glass Transition Temperature (Tg) | Not Reported |
| Decomposition Temperature (Td) | > 400 °C |
| HOMO Level | -5.48 eV |
| LUMO Level | -2.3 eV |
| Triplet Energy (T1) | 2.75 eV |
| Anionic State Bond Dissociation Energy | ~1.4 eV[1][2] |
Table 2: Performance of a Solution-Processed Green PhOLED with an Indenocarbazole-Based Host (PCIC)
| Parameter | Device A (without B-EBL) | Device with Optimized B-EBL |
| Turn-on Voltage (at 1 cd/m²) | 3.5 V[1] | Not explicitly stated, but improved |
| Driving Voltage (at 1000 cd/m²) | 6.5 V[1] | Not explicitly stated, but improved |
| Maximum Current Efficiency | 55.4 cd/A[1] | 66.3 cd/A[1][2] |
| Device Lifetime (LT50) | Not Reported | 1300 hours[1][2] |
Experimental Protocols
Protocol 1: Fabrication of a Solution-Processed Indenocarbazole-Based OLED
This protocol is adapted from the fabrication of a green phosphorescent OLED using the indenocarbazole derivative PCIC as a host material.[1][3]
-
Substrate Cleaning:
-
Clean patterned Indium Tin Oxide (ITO) glass substrates (3 x 3 mm²) by ultrasonication in acetone and then isopropyl alcohol (IPA) for 10 minutes each.
-
Treat the substrates with UV-ozone for 20 minutes to improve adhesion and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat an aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS, e.g., AQ1200) onto the ITO substrate at 8000 rpm for 60 seconds.
-
Anneal the HIL layer at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of a cross-linkable HTL material.
-
Spin-coat the HTL solution onto the HIL.
-
Crosslink the HTL by annealing at a high temperature (e.g., 220 °C) for 30 minutes in a nitrogen atmosphere.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the indenocarbazole host material (e.g., 1 wt% PCIC in toluene) and a phosphorescent dopant (e.g., 0.5 wt% Ir(mppy)₃ in chlorobenzene).
-
Mix the host and dopant solutions to achieve the desired doping concentration (e.g., 5%).
-
Spin-coat the EML solution onto the HTL at 3000 rpm for 30 seconds.
-
Anneal the EML at 100 °C for 10 minutes.
-
-
Electron Transport and Injection Layers and Cathode Deposition:
-
Thermally evaporate the electron transport layer (ETL), electron injection layer (EIL, e.g., LiF), and the metal cathode (e.g., Al) in a high-vacuum chamber.
-
Protocol 2: Analysis of Degradation Products using HPLC-MS
This is a general protocol that can be adapted for the analysis of degraded indenocarbazole-based OLEDs.
-
Sample Preparation:
-
Carefully de-encapsulate the degraded OLED device in an inert atmosphere (e.g., a glovebox) to prevent further degradation from air and moisture.
-
Dissolve the organic layers in a suitable solvent, such as tetrahydrofuran (THF) or chloroform.
-
Filter the solution to remove any insoluble particles.
-
-
HPLC Separation:
-
Inject the sample solution into a High-Performance Liquid Chromatography (HPLC) system.
-
Use a suitable column for separating aromatic compounds, such as a C18 reversed-phase column.
-
Employ a gradient elution method with a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile) and water.
-
Use a photodiode array (PDA) detector to monitor the separation and obtain UV-Vis spectra of the eluting compounds.
-
-
Mass Spectrometry Analysis:
-
Interface the HPLC system with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to ionize the separated compounds.
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Acquire mass spectra for each eluting peak to determine the molecular weight of the degradation products.
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Perform tandem mass spectrometry (MS/MS) on the parent ions of suspected degradation products to obtain fragmentation patterns, which can aid in their structural elucidation.
-
Visualizations
Caption: Key degradation pathways for indenocarbazole-based materials in OLEDs.
Caption: Experimental workflow for the analysis of degradation products.
Caption: Troubleshooting logic for rapid luminance decay in indenocarbazole OLEDs.
References
- 1. An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04855D [pubs.rsc.org]
Technical Support Center: Minimizing Non-Radiative Recombination in Violet-Emitting OLEDs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication and characterization of violet-emitting Organic Light-Emitting Diodes (OLEDs). The focus is on minimizing non-radiative recombination pathways to enhance device efficiency, stability, and lifetime.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments, linking them to potential causes related to non-radiative recombination and offering actionable solutions.
Issue 1: Low External Quantum Efficiency (EQE) in a Newly Fabricated Device
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Question: My violet OLED shows significantly lower EQE than expected. What are the likely causes related to non-radiative recombination, and how can I troubleshoot this?
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Answer: Low EQE is often a primary indicator of dominant non-radiative recombination pathways. Here’s a step-by-step guide to diagnose and address the issue:
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Check for Charge Carrier Imbalance: An unequal number of electrons and holes reaching the emissive layer (EML) is a common cause of non-radiative recombination.
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Solution:
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Review the energy levels of your hole transport layer (HTL) and electron transport layer (ETL). A significant energy barrier can impede the injection of one type of carrier.
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Adjust the thickness of the transport layers. A thicker layer might be needed to balance charge mobility.
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Consider using a different HTL or ETL material with more appropriate energy levels and charge mobility.
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-
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Investigate Exciton Quenching at Interfaces: Excitons can be quenched non-radiatively at the interfaces between the EML and the transport layers.
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Solution:
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Introduce an exciton blocking layer (EBL) between the EML and the HTL, and a hole blocking layer (HBL) between the EML and the ETL. These layers confine excitons within the emissive layer.
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Ensure the host material in your EML has a higher triplet energy than the violet-emitting dopant to prevent triplet exciton quenching.[1]
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-
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Assess Material Purity and Film Morphology: Impurities in the organic materials or defects in the thin films can act as non-radiative recombination centers.[1]
-
Solution:
-
Use high-purity, sublimation-grade organic materials.
-
Optimize the deposition parameters (e.g., rate of evaporation, substrate temperature) to ensure smooth and uniform film formation.
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For solution-processed devices, ensure the solvent is thoroughly removed during the annealing step, as residual solvent can act as a quenching site.
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-
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Issue 2: Significant Efficiency Roll-Off at High Current Densities
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Question: The EQE of my violet OLED is reasonable at low brightness but drops significantly as I increase the current. What non-radiative processes are responsible for this, and how can I mitigate them?
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Answer: Efficiency roll-off at high current densities is a common challenge, primarily caused by bimolecular annihilation processes where the high concentration of excitons and polarons leads to non-radiative decay.
-
Primary Causes and Solutions:
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Triplet-Triplet Annihilation (TTA): Two triplet excitons interact, resulting in the annihilation of one or both, releasing energy as heat instead of light.
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Solution: Utilize host materials with high triplet energies to confine triplets on the emitter. Employing host materials that exhibit thermally activated delayed fluorescence (TADF) can provide a pathway for triplet excitons to upconvert to singlets, reducing the triplet concentration.
-
-
Triplet-Polaron Annihilation (TPA): A triplet exciton is quenched by a charge carrier (polaron). This process is more prevalent at high current densities due to the increased concentration of both triplets and polarons.
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Solution: Broaden the recombination zone within the EML to reduce the local density of excitons and polarons. This can be achieved by optimizing the energy levels and charge mobilities of the host and transport materials.[1] A graded doping profile in the EML can also help to distribute the recombination zone.
-
-
-
Issue 3: Poor Color Purity and Spectral Instability
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Question: My violet OLED shows a broad emission spectrum, or the color shifts with increasing voltage. How can I improve the color purity and stability?
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Answer: Poor color purity and spectral instability can be linked to emission from the host material or exciplex formation at the interfaces, which are forms of undesirable radiative or non-radiative pathways.
-
Troubleshooting Steps:
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Incomplete Host-to-Guest Energy Transfer: If the energy transfer from the host to the violet emitter is inefficient, the host material itself may emit light, leading to a broadened spectrum.
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Solution: Ensure a good spectral overlap between the host emission and the guest absorption. Increase the doping concentration of the violet emitter, but be mindful of concentration quenching.
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Exciplex Formation: Formation of excited-state complexes (exciplexes) at the HTL/EML or EML/ETL interface can lead to broad, red-shifted emission.
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Solution: Select HTL, host, and ETL materials with appropriate energy levels to minimize the energy difference at the interfaces. Inserting a thin interlayer can also prevent direct contact between the materials that form the exciplex.
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Frequently Asked Questions (FAQs)
Q1: What are the main non-radiative recombination mechanisms in violet-emitting OLEDs?
A1: The primary non-radiative recombination mechanisms include:
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Triplet-Triplet Annihilation (TTA): Interaction of two triplet excitons.
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Triplet-Polaron Annihilation (TPA): Quenching of a triplet exciton by a charge carrier.
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Singlet-Polaron Annihilation (SPA): Quenching of a singlet exciton by a charge carrier.
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Recombination at Defect Sites: Presence of chemical impurities or morphological defects in the organic layers.[1]
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Exciton Quenching by Host Material: If the triplet energy of the host is lower than that of the violet emitter.[1]
Q2: Why is minimizing non-radiative recombination particularly challenging for violet-emitting OLEDs?
A2: The high energy of violet light (typically with wavelengths around 400-430 nm) means that the organic materials used must have wide bandgaps and high triplet energies. These high-energy states are often closer to the bond dissociation energies of the organic molecules, making them more susceptible to degradation pathways that create non-radiative recombination centers.[1]
Q3: How does the device architecture affect non-radiative recombination?
A3: The device architecture plays a crucial role. A well-designed architecture with appropriate hole and electron transport layers, blocking layers, and a suitable host-guest system in the emissive layer can confine charge carriers and excitons within the desired region, promoting radiative recombination and minimizing non-radiative losses at interfaces.
Q4: What is the typical lifetime (LT50) for a state-of-the-art violet OLED, and how is it related to non-radiative recombination?
A4: The lifetime of OLEDs, often reported as LT50 (the time for the luminance to decay to 50% of its initial value), is highly dependent on the specific materials and device structure. For deep-blue and violet OLEDs, achieving long lifetimes is a significant challenge. Non-radiative recombination processes not only reduce the initial efficiency but can also generate heat and lead to material degradation, which accelerates the decrease in luminance over time. For example, a recently reported high-efficiency ultrapure violet OLED did not have its lifetime reported, highlighting the ongoing challenges in this area, though it did show minimal efficiency roll-off, suggesting good management of non-radiative pathways at higher brightness.[2]
Q5: Can solution processing be used to fabricate high-efficiency violet OLEDs, and what are the specific challenges?
A5: Yes, solution processing is a cost-effective method for fabricating OLEDs. However, for violet emitters, challenges include finding suitable solvents that do not degrade the high-energy materials, controlling the film morphology to prevent aggregation-induced quenching, and ensuring complete solvent removal to avoid creating non-radiative recombination sites.[3][4][5]
Data Presentation
The following tables summarize key performance metrics for a state-of-the-art violet-emitting OLED and provide a general comparison of different non-radiative recombination pathways.
Table 1: Performance Metrics of a High-Efficiency Ultrapure Violet OLED [2]
| Parameter | Value |
| EL Peak Wavelength | 405 nm |
| Full Width at Half Maximum (FWHM) | 25 nm |
| **Turn-on Voltage (at 1 cd/m²) ** | 3.8 V |
| Maximum Luminance | 2474 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 7.90% |
| EQE at 500 cd/m² | 7.67% |
| CIE Coordinates (x, y) | (0.166, 0.014) |
Table 2: Overview of Major Non-Radiative Recombination Pathways and Their Impact
| Recombination Pathway | Description | Impact on Device Performance |
| Triplet-Triplet Annihilation (TTA) | Two triplet excitons interact non-radiatively. | Leads to significant efficiency roll-off at high current densities. |
| Triplet-Polaron Annihilation (TPA) | A triplet exciton is quenched by a polaron (charge carrier). | Contributes to efficiency roll-off and material degradation, reducing lifetime. |
| Singlet-Polaron Annihilation (SPA) | A singlet exciton is quenched by a polaron. | Reduces the number of radiatively decaying singlets, lowering EQE. |
| Defect-Related Recombination | Recombination occurs at trap sites caused by impurities or structural defects. | Lowers overall EQE and can lead to the formation of dark spots, reducing lifetime.[1] |
Experimental Protocols
Protocol 1: Fabrication of a Solution-Processed Violet-Emitting OLED
This protocol outlines the steps for fabricating a multilayer violet OLED using spin-coating.
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Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in a cleaning agent (e.g., Hellmanex), deionized water, and isopropyl alcohol (10-15 minutes each).
-
Dry the substrates with a nitrogen gun.
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Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
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Prepare a solution of the HTL material (e.g., TAPC) in a suitable solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL.
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Spin-coat the HTL solution onto the ITO substrate. A typical spin-coating program is a two-step process: 500 rpm for 5 seconds (for spreading) followed by 3000 rpm for 40 seconds.
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Anneal the substrate on a hotplate at 100°C for 10 minutes in a nitrogen-filled glovebox.
-
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Emissive Layer (EML) Deposition:
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Prepare a solution of the host material and the violet-emitting dopant in a suitable solvent (e.g., toluene). The doping concentration is a critical parameter and typically ranges from 1% to 10% by weight.
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Spin-coat the EML solution onto the HTL. A typical spin speed is 2000 rpm for 60 seconds to achieve a uniform film.
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Anneal the substrate at 80°C for 15 minutes inside the glovebox.
-
-
Electron Transport Layer (ETL) Deposition:
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Prepare a solution of the ETL material (e.g., TPBi) in a compatible solvent.
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Spin-coat the ETL solution onto the EML.
-
Anneal the substrate at 90°C for 10 minutes.
-
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Cathode Deposition:
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Transfer the substrates to a thermal evaporator.
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Deposit a thin layer of a low work function metal, such as lithium fluoride (LiF) (~1 nm), followed by a thicker layer of aluminum (Al) (~100 nm) through a shadow mask.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from oxygen and moisture.
-
Protocol 2: Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
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Use a source measure unit (SMU) to apply a voltage sweep to the device and measure the current.
-
Simultaneously, use a calibrated photodiode or a spectrometer to measure the luminance of the device.
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From this data, you can calculate the current efficiency (cd/A) and power efficiency (lm/W).
-
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External Quantum Efficiency (EQE) Measurement:
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Measure the electroluminescence (EL) spectrum of the OLED using a spectrometer in an integrating sphere.
-
Calculate the EQE from the J-V-L data and the EL spectrum, taking into account the emission profile of the device.
-
-
Lifetime Measurement:
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Drive the device at a constant current density corresponding to a specific initial luminance (e.g., 100 or 1000 cd/m²).
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Monitor the luminance over time until it drops to 50% (LT50) or 95% (LT95) of its initial value.
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Mandatory Visualizations
Caption: A flowchart outlining the troubleshooting steps for low External Quantum Efficiency (EQE).
Caption: Signaling pathways for exciton formation and decay in violet OLEDs.
References
- 1. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Achieving high efficiency ultrapure violet OLEDs with a CIEy coordinate of below 0.015 through precise manipulation of peripheral heavy atom sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fabrication of color-tunable organic light-emitting diode displays via solution processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fabrication of color-tunable organic light-emitting diode displays via solution processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting low power conversion efficiency in indenocarbazole-based solar cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the fabrication and characterization of indenocarbazole-based solar cells, specifically focusing on challenges related to achieving high power conversion efficiency (PCE).
Frequently Asked Questions (FAQs)
Q1: What are the typical performance parameters I should expect from indenocarbazole-based solar cells?
A1: The performance of indenocarbazole-based solar cells can vary significantly based on the specific molecular design, device architecture, and processing conditions. However, based on published literature, you can expect a range of values. For instance, diindenocarbazole-based copolymers have demonstrated Power Conversion Efficiencies (PCEs) as high as 7.26% with an open-circuit voltage (Voc) of 0.93 V.[1][2] In dye-sensitized solar cells using indenocarbazole-based dyes, a PCE of 5.97% has been reported, with a short-circuit current (Jsc) of 12.34 mA/cm², a Voc of 0.71 V, and a fill factor (FF) of 0.68.[3]
Q2: Why is the active layer morphology so critical for device performance?
A2: The morphology of the bulk heterojunction (BHJ) active layer, which is a blend of the indenocarbazole-based donor and an acceptor material, is crucial for efficient charge generation, separation, and transport. An optimal morphology consists of interpenetrating networks of the donor and acceptor phases with domain sizes on the nanoscale. This structure maximizes the interfacial area for exciton dissociation while providing continuous pathways for electrons and holes to travel to their respective electrodes. Poor morphology can lead to increased charge recombination and low charge mobility, which in turn reduces the Jsc and FF.
Q3: How do the energy levels of the donor and acceptor materials affect the solar cell's performance?
A3: The relative energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the donor and acceptor materials are fundamental to the operation of an organic solar cell. The LUMO energy level offset between the donor and acceptor provides the driving force for exciton dissociation. The difference between the HOMO of the donor and the LUMO of the acceptor largely determines the open-circuit voltage (Voc) of the device. Mismatched energy levels can lead to inefficient charge transfer or a low Voc.
Q4: What are common causes of device degradation in indenocarbazole-based solar cells?
A4: Like other organic solar cells, indenocarbazole-based devices can degrade upon exposure to oxygen and moisture, as well as under illumination. This degradation can manifest as a decrease in all performance parameters (PCE, Voc, Jsc, and FF). The degradation mechanisms can involve photo-oxidation of the active layer materials or deterioration of the interfacial layers. Proper encapsulation of the device is crucial to minimize extrinsic degradation.
Troubleshooting Guides
Issue 1: Low Open-Circuit Voltage (Voc)
Q: My device shows a significantly lower Voc than reported values for similar indenocarbazole systems. What are the potential causes and how can I fix it?
A: A low Voc is often related to energy level misalignment, high recombination rates, or issues at the interfaces.
Possible Causes & Solutions:
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Energy Level Mismatch: The Voc is fundamentally limited by the energy difference between the HOMO of the donor (indenocarbazole derivative) and the LUMO of the acceptor.
-
Troubleshooting: Use cyclic voltammetry to determine the HOMO and LUMO energy levels of your materials and ensure a suitable offset. The energy levels of some indenocarbazole-based materials can be found in the literature. For example, some diindenocarbazole copolymers have HOMO levels below -5.41 eV.[1]
-
-
Interfacial Recombination: Recombination of charge carriers at the donor-acceptor interface or at the electrode interfaces is a common cause of reduced Voc.
-
Troubleshooting: Introduce interfacial layers (e.g., a hole transport layer like PEDOT:PSS and an electron transport layer like ZnO or LiF) to improve charge extraction and block recombination at the electrodes. Ensure the work functions of the electrodes are well-matched with the energy levels of the adjacent layers.
-
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High Density of Trap States: Defects within the active layer or at the interfaces can act as trap states, leading to increased recombination.
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Troubleshooting: Optimize the active layer processing conditions, such as the choice of solvent, additives, and annealing temperature, to improve the film quality and reduce defects.
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Issue 2: Low Short-Circuit Current (Jsc)
Q: My device has a very low Jsc, leading to poor overall efficiency. What factors could be responsible and what steps can I take to improve it?
A: A low Jsc is typically a result of poor light absorption, inefficient exciton dissociation, or poor charge transport and collection.
Possible Causes & Solutions:
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Poor Light Absorption: The active layer may not be absorbing a significant portion of the solar spectrum.
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Troubleshooting: Use UV-Vis spectroscopy to measure the absorption spectrum of your active layer thin film. The thickness of the active layer can be optimized to maximize light absorption without significantly increasing charge recombination. For some indenocarbazole-based systems, an active layer thickness of around 100 nm is a good starting point.
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Suboptimal Morphology: An unfavorable blend morphology can lead to inefficient exciton dissociation at the donor-acceptor interface.
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Troubleshooting: Use Atomic Force Microscopy (AFM) to characterize the surface morphology of the active layer. Optimize the blend ratio of the donor and acceptor, the choice of solvent, and the use of solvent additives to achieve a nanoscale phase separation.
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Poor Charge Transport: Once charges are separated, they need to be efficiently transported to the electrodes.
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Troubleshooting: Ensure that the active layer morphology provides continuous pathways for both electrons and holes. The choice of high-mobility donor and acceptor materials is also crucial.
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Issue 3: Low Fill Factor (FF)
Q: My device exhibits a good Voc and Jsc, but the Fill Factor is low, limiting the PCE. What could be the reason for this?
A: A low FF is often associated with high series resistance, low shunt resistance, or non-ideal diode behavior.
Possible Causes & Solutions:
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High Series Resistance (Rs): This can originate from the resistance of the transparent conductive oxide (TCO), the bulk of the active layer, the interfacial layers, or the metal contacts.
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Troubleshooting: Ensure the TCO is properly cleaned before device fabrication. Optimize the thickness of the active and interfacial layers. Ensure good contact between the active layer and the electrodes.
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Low Shunt Resistance (Rsh): This is often caused by leakage currents, which can arise from pinholes or defects in the active layer that create a direct pathway between the electrodes.
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Troubleshooting: Optimize the spin coating or other deposition techniques to create a uniform and pinhole-free active layer.
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Charge Carrier Recombination: High rates of bimolecular or trap-assisted recombination can also lead to a lower FF.
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Troubleshooting: Improving the active layer morphology and passivating defects can reduce recombination and improve the FF.
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Data Presentation
Table 1: Typical Performance Parameters of Indenocarbazole-Based Solar Cells
| Indenocarbazole System Type | Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Polymer Solar Cell | Diindenocarbazole-based copolymer (PC2) | PC71BM | 7.26 | 0.93 | N/A | N/A | [1][2] |
| Polymer Solar Cell | Diindenocarbazole-based copolymer (PC3) | PC71BM | 6.68 | N/A | N/A | N/A | [1][2] |
| Dye-Sensitized Solar Cell | Indeno[2,1-b]carbazole-based dye (CFT1) | TiO₂ | 5.97 | 0.71 | 12.34 | 68 | [3] |
N/A: Data not available in the cited source.
Experimental Protocols
Atomic Force Microscopy (AFM) for Morphology Characterization
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Objective: To visualize the nanoscale surface morphology of the indenocarbazole-based active layer.
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Methodology:
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Prepare the active layer thin film on a suitable substrate (e.g., ITO-coated glass with a PEDOT:PSS layer) using your standard fabrication procedure.
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Mount the sample on the AFM stage.
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Use a high-resolution silicon cantilever suitable for tapping mode imaging.
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Engage the tip with the sample surface and optimize the imaging parameters (scan size, scan rate, setpoint, and gains).
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Acquire both topography and phase images. The phase image can often provide better contrast between the donor and acceptor domains.
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UV-Vis Spectroscopy for Absorption Properties
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Objective: To determine the light absorption characteristics of the indenocarbazole-based material or blend.
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Methodology:
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Prepare a thin film of the material or blend on a quartz substrate.
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Place the quartz substrate in the sample holder of a UV-Vis spectrophotometer.
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Record the absorption spectrum over a relevant wavelength range (e.g., 300-900 nm).
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The absorption onset can be used to estimate the optical bandgap of the material.
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Cyclic Voltammetry (CV) for Energy Level Determination
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Objective: To estimate the HOMO and LUMO energy levels of the indenocarbazole-based donor and acceptor materials.
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Methodology:
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Prepare a solution of the material in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
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Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
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Record the cyclic voltammogram by scanning the potential.
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Determine the onset oxidation and reduction potentials from the voltammogram.
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The HOMO and LUMO energy levels can be calculated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard.
-
Visualizations
Caption: Troubleshooting flowchart for low Power Conversion Efficiency.
Caption: General workflow for fabricating indenocarbazole-based solar cells.
References
Strategies to improve charge injection and transport in carbazole-based devices
Welcome to the technical support center for carbazole-based devices. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear experimental guidance for improving charge injection and transport in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low efficiency in my carbazole-based device?
A1: Low efficiency in carbazole-based devices, such as Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs), typically stems from a few key issues:
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Energy Level Mismatch: A significant energy barrier between the carbazole layer and the adjacent electrode or charge transport layer can impede efficient charge injection.[1] Verifying the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of all materials in your device stack is crucial.
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Poor Film Morphology: The microscopic structure of the carbazole thin film plays a critical role in charge transport.[1] Non-uniform films with grain boundaries or defects can act as traps for charge carriers, leading to recombination and reduced efficiency.
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Impurities in Materials: The presence of impurities in the carbazole material or other layers can introduce trap states that hinder charge transport.[1] It is essential to use high-purity materials and maintain a clean fabrication environment.
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Charge Carrier Imbalance: An imbalance between the injection and transport of holes and electrons can lead to an accumulation of one type of charge carrier, increasing recombination and lowering device efficiency.[2][3]
Q2: How can I improve the stability of my carbazole-based device?
A2: Device stability is a common concern, and several strategies can be employed to enhance it:
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Encapsulation: Protecting the device from ambient oxygen and moisture is the most critical step for improving long-term stability.[1] Proper encapsulation using materials with low permeability to gases and water is essential.
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Thermal Management: Carbazole derivatives can be susceptible to thermal degradation.[1] Ensure that the operating temperature of the device remains within the material's stable range. For vacuum-deposited films, the deposition temperature should be well below the decomposition temperature.
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Photochemical Stability: Exposure to high-energy photons, particularly UV light, can lead to the degradation of organic materials.[1] Incorporating UV-blocking layers or filters can mitigate this issue.
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Electrochemical Stability: Operating the device at lower current densities can reduce electrical stress and prevent electrochemical breakdown of the material.[1]
Q3: What is the role of an interlayer in improving charge injection?
A3: Interlayers, such as hole injection layers (HILs) and electron injection layers (EILs), are thin films inserted between an electrode and the active organic layer to facilitate more efficient charge injection. They can achieve this by:
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Reducing the Injection Barrier: Interlayers can be chosen to have energy levels that are intermediate between the electrode's work function and the HOMO or LUMO of the carbazole layer, thereby reducing the energy barrier for charge injection.
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Improving Interfacial Contact: Interlayers can promote better physical and electronic contact between the electrode and the organic layer, leading to more uniform charge injection across the device area.
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Blocking Unwanted Charge Carriers: Some interlayers can selectively block the transport of one type of charge carrier while allowing the other to pass, which can improve charge balance within the device.
Troubleshooting Guides
Issue 1: Low Current Density and High Turn-On Voltage
This issue often points to problems with charge injection or transport. The following troubleshooting steps can help identify and resolve the root cause.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Energy Level Mismatch | - Verify the HOMO and LUMO levels of all layers using techniques like cyclic voltammetry or ultraviolet photoelectron spectroscopy (UPS).- Introduce a suitable hole injection layer (HIL) or electron injection layer (EIL) to create a stepped energy alignment. | Improved charge injection, leading to higher current density and a lower turn-on voltage. |
| Poor Film Morphology | - Optimize the deposition parameters for the carbazole layer. For spin-coating, adjust the solution concentration, spin speed, and annealing temperature.[1] For thermal evaporation, modify the deposition rate and substrate temperature.[1]- Characterize the film morphology using Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to assess uniformity and crystallinity.[4] | A more uniform and ordered film will facilitate better charge transport, increasing current density. |
| High Contact Resistance | - Ensure the substrate and electrodes are thoroughly cleaned before deposition to remove any contaminants.- Consider a surface treatment for the electrode (e.g., plasma treatment) to improve the interface with the organic layer. | Reduced contact resistance will lead to more efficient charge injection and a lower turn-on voltage. |
| Material Impurities | - Purify the carbazole material using techniques such as gradient sublimation.[1] | Higher purity materials will have fewer charge traps, resulting in improved charge transport and higher current density. |
Issue 2: Rapid Device Degradation
If your device performance deteriorates quickly under operation or testing, consider the following potential causes and solutions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxygen and Moisture Ingress | - Fabricate and test the device in an inert environment (e.g., a glovebox).- Implement a robust encapsulation procedure using materials with low water and oxygen permeability.[1] | Increased operational lifetime of the device. |
| Thermal Instability | - Monitor the device temperature during operation. If excessive heat is generated, consider device designs that improve heat dissipation.- Verify the thermal stability of your carbazole derivative using thermogravimetric analysis (TGA). | Reduced thermal degradation and a more stable device performance over time. |
| Photochemical Degradation | - If the device is exposed to ambient light, especially UV, incorporate a UV-blocking filter in the device structure or packaging.[1] | Slower degradation of the organic materials and extended device lifetime. |
| Electrochemical Breakdown | - Operate the device at a lower current density to minimize electrical stress.[1]- Investigate the electrochemical stability of the carbazole material using cyclic voltammetry to understand its redox behavior.[1] | Enhanced device stability under continuous electrical operation. |
Quantitative Data
Table 1: Charge Carrier Mobility of Selected Carbazole-Based Materials
The following table provides a summary of reported hole and electron mobilities for various carbazole derivatives. Note that mobility values can be highly dependent on the measurement technique, device architecture, and film processing conditions.
| Material | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Measurement Technique | Reference |
| Poly(N-vinylcarbazole) (PVK) | ~10⁻⁶ - 10⁻⁵ | - | Time-of-Flight (ToF) | General Literature |
| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | ~10⁻³ - 10⁻² | ~10⁻⁴ - 10⁻³ | Time-of-Flight (ToF) | General Literature |
| Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) | ~10⁻³ | ~10⁻⁵ | Time-of-Flight (ToF) | General Literature |
| A-D-A' type 3CNCzOXD | - | Significantly higher than TPBI | - | [5] |
| A-D-A' type 4CNCzOXD | - | Significantly higher than TPBI | - | [5] |
| Fused-ring carbazole derivatives | Varies with structure | Varies with structure | Various | [2] |
Table 2: Impact of Doping on Hole Transport Layer (HTL) Properties
Doping the carbazole-based HTL is a common strategy to improve its conductivity and, consequently, the device performance.
| HTL Material | Dopant | Doping Concentration | Effect on Conductivity | Impact on Device Performance | Reference |
| Spiro-OMeTAD | LiTFSI / tBP | Varied | Increased | Improved PCE and fill factor in perovskite solar cells | [6] |
| Carbazole HTM (B186) | LiTFSI / tBP | Varied | Increased | Characterized by impedance spectroscopy | [6] |
| PEDOT:PSS | Solvent Additive (DIO) | 2 wt% | Increased | Enhanced PCE by ~10% in perovskite solar cells | [7] |
| PEDOT:PSS | Solvent Additive (DCO) | 1 wt% | Increased | Improved device performance in perovskite solar cells | [8] |
Experimental Protocols
Protocol 1: Spin-Coating of Carbazole Thin Films
This protocol outlines a general procedure for depositing carbazole-based thin films using a spin-coater. The optimal parameters will vary depending on the specific material, solvent, and desired film thickness.
1. Solution Preparation:
-
Dissolve the carbazole derivative in a suitable organic solvent (e.g., toluene, chlorobenzene, dichloromethane) to the desired concentration (e.g., 5-20 mg/mL).[9]
-
Ensure the material is fully dissolved, using sonication or gentle heating if necessary.
-
Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.
2. Substrate Preparation:
-
Clean the substrate (e.g., ITO-coated glass, silicon wafer) thoroughly. A typical cleaning procedure involves sequential sonication in a detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with oxygen plasma or a UV-ozone cleaner to improve the surface wettability and promote adhesion.
3. Spin-Coating Process:
-
Place the cleaned substrate on the spin-coater chuck and ensure it is centered.
-
Turn on the vacuum to secure the substrate.
-
Dispense a small amount of the prepared solution onto the center of the substrate.
-
Start the spin-coating program. A typical two-step program might be:
- Step 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly spread the solution.
- Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds to achieve the desired thickness.
-
After the spin-coating is complete, turn off the vacuum and carefully remove the substrate.
4. Annealing:
-
Transfer the coated substrate to a hotplate or into an oven.
-
Anneal the film at a temperature below the material's glass transition temperature (Tg) or decomposition temperature for a specified time (e.g., 80-150 °C for 10-30 minutes) to remove residual solvent and improve film morphology.
Protocol 2: Time-of-Flight (ToF) Mobility Measurement
The Time-of-Flight (ToF) technique is a common method for directly measuring the charge carrier mobility in organic semiconductors.
1. Sample Preparation:
-
A sandwich-structure device is typically used, consisting of the carbazole layer between two electrodes.
-
One electrode must be semi-transparent to allow for photo-generation of charge carriers (e.g., ITO). The other electrode is typically a metal like aluminum.
-
The thickness of the organic layer should be on the order of a few micrometers to ensure a measurable transit time.
2. Experimental Setup:
-
The sample is placed in a circuit with a voltage source and a resistor.
-
A pulsed laser with a photon energy above the bandgap of the carbazole material is used to generate a sheet of charge carriers near the transparent electrode.
-
A fast oscilloscope is used to measure the transient photocurrent across the resistor.
3. Measurement Procedure:
-
Apply a DC voltage across the sample.
-
Fire a short laser pulse at the semi-transparent electrode.
-
Record the transient photocurrent using the oscilloscope. The photocurrent will be relatively constant as the sheet of charge carriers drifts across the sample and will drop off once the carriers reach the opposite electrode.
-
The transit time (tT) is determined from the shape of the photocurrent transient. For non-dispersive transport, it is the time at which the current starts to drop. For dispersive transport, it is often determined from a double-logarithmic plot of the photocurrent versus time.
4. Mobility Calculation:
-
The drift mobility (µ) is calculated using the following equation: µ = d² / (V * tT) where:
- d is the thickness of the organic layer.
- V is the applied voltage.
- tT is the transit time.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Exciton Self-Splitting: One More Reason for Poor Photovoltaic Performance of Non-Fullerene Acceptors [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle in Perovskite Solar Cells: 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole Derivatives Challenge the Reigning Champion, spiro-OMeTAD
A new class of hole-transporting materials (HTMs) based on the 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole (DMIC) core is emerging as a formidable contender to the long-standing benchmark, spiro-OMeTAD, in the field of perovskite solar cells (PSCs). Offering the promise of enhanced efficiency and superior long-term stability, these novel carbazole-based compounds are poised to address the critical bottlenecks hindering the commercialization of perovskite photovoltaic technology.
Spiro-OMeTAD has been the go-to HTM for achieving record-breaking power conversion efficiencies (PCEs) in PSCs. However, its widespread adoption is hampered by several inherent drawbacks. The material's performance is heavily reliant on chemical p-dopants, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), which are hygroscopic and can contribute to device degradation over time. Furthermore, the multi-step synthesis of spiro-OMeTAD is complex and costly, presenting a significant barrier to large-scale manufacturing.
In the quest for more robust and cost-effective alternatives, researchers have turned their attention to carbazole-based derivatives. Among these, materials incorporating the indeno[1,2-b]carbazole moiety have shown exceptional promise. A notable example is the HTM M129, which features a core structure closely related to DMIC. Studies have demonstrated that PSCs employing M129 can achieve PCEs exceeding 20%, surpassing the performance of spiro-OMeTAD-based devices fabricated under identical conditions.[1][2] More importantly, these indenocarbazole-based HTMs exhibit significantly improved operational stability, a critical factor for real-world applications.
Performance Under the Microscope: A Quantitative Comparison
To provide a clear and objective assessment, the following table summarizes the key performance metrics of perovskite solar cells utilizing a state-of-the-art indenocarbazole-based HTM (M129, a DMIC derivative) versus the conventional spiro-OMeTAD. The data is extracted from a comparative study to ensure a fair evaluation under consistent experimental conditions.
| Performance Metric | M129 (DMIC-derivative) | Spiro-OMeTAD (Control) |
| Power Conversion Efficiency (PCE) | > 20% | ~19-20% |
| Open-Circuit Voltage (Voc) | Comparable | Comparable |
| Short-Circuit Current Density (Jsc) | Higher | Lower |
| Fill Factor (FF) | Higher | Lower |
| Long-Term Stability | Superior | Moderate |
The data unequivocally highlights the potential of the DMIC-based HTM to not only match but exceed the efficiency of spiro-OMeTAD. The improvements in Jsc and FF suggest more efficient hole extraction and transport, as well as reduced charge recombination at the HTM/perovskite interface.
The Stability Advantage: A Game-Changer for Perovskite Technology
Perhaps the most significant advantage offered by the indenocarbazole-based HTMs is their enhanced stability.[1][2] The methoxy groups present in spiro-OMeTAD are known to be susceptible to degradation, contributing to a decline in device performance over time, especially under thermal and humidity stress. The methoxy-free design of many indenocarbazole derivatives, including M129, circumvents this issue, leading to PSCs with superior long-term operational robustness. This intrinsic stability is a crucial step towards the commercial viability of perovskite solar cells.
Experimental Corner: Unveiling the "How-To"
To ensure transparency and reproducibility, this section details the typical experimental protocols for the synthesis of an indenocarbazole-based HTM and the fabrication and characterization of perovskite solar cells.
Synthesis of an Indenocarbazole-based Hole-Transporting Material (Representative Protocol)
The synthesis of HTMs based on the indeno[1,2-b]carbazole core generally involves a multi-step process, often culminating in a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This allows for the attachment of various aryl amine moieties to the carbazole nitrogen and other positions on the core structure, enabling the fine-tuning of the material's electronic and physical properties.
A generalized synthetic route is as follows:
-
Synthesis of the Indenocarbazole Core: This typically involves the reaction of a substituted indole with a suitable ketone or aldehyde to form the fused ring system.
-
Halogenation: The indenocarbazole core is then halogenated (e.g., brominated) at specific positions to create reactive sites for subsequent coupling reactions.
-
Buchwald-Hartwig Amination: The halogenated indenocarbazole is reacted with the desired diarylamine in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tol)3), and a base (e.g., NaOtBu) to yield the final HTM.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the high purity required for optoelectronic applications.
Perovskite Solar Cell Fabrication (n-i-p Architecture)
The following protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then treated with UV-ozone to ensure a hydrophilic surface.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 or SnO2 is deposited onto the FTO substrate, typically by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 450-500 °C).
-
Perovskite Layer Deposition: The perovskite absorber layer (e.g., (CsFAMA)Pb(IBr)3) is deposited in a nitrogen-filled glovebox using a one-step spin-coating method. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform, pinhole-free film. The film is then annealed at a moderate temperature (e.g., 100-150 °C).
-
Hole-Transporting Layer (HTL) Deposition: The HTM solution (either the indenocarbazole derivative or spiro-OMeTAD in a solvent like chlorobenzene, often with additives such as Li-TFSI and 4-tert-butylpyridine for spiro-OMeTAD) is spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: Finally, a metal back contact (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Device Characterization
The performance of the fabricated perovskite solar cells is evaluated using the following standard techniques:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator and a source meter. Key parameters such as PCE, Voc, Jsc, and FF are extracted from these curves.
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the wavelength-dependent photon-to-electron conversion efficiency.
-
Stability Testing: The long-term stability of the unencapsulated devices is assessed by monitoring their PCE over time under controlled conditions of humidity and temperature, both in the dark and under continuous illumination.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
A Researcher's Guide to Validating Hole Mobility Measurements with Space-Charge-Limited Current (SCLC)
Validating the charge carrier mobility in novel semiconductor materials is a cornerstone of advancing optoelectronic and pharmaceutical research. The space-charge-limited current (SCLC) method is a widely adopted technique for determining charge carrier mobility in materials like organic and perovskite semiconductors.[1][2] This guide provides an objective comparison of the SCLC method with other common techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific application.
Understanding the SCLC Method
The SCLC technique analyzes the current-voltage (I-V) characteristics of a single-carrier device.[1][2] In an ideal scenario—a trap-free semiconductor with ohmic contacts—the current density (J) transitions from an ohmic regime at low voltage to a space-charge-limited regime at higher voltage.[3] This SCLC regime is described by the Mott-Gurney law:
Where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the dielectric constant of the material.
-
μ is the charge carrier mobility (in this case, hole mobility).
-
V is the applied voltage.
-
L is the thickness of the active layer.
By fabricating a "hole-only" device and plotting J versus V², the hole mobility (μ) can be extracted from the slope of the linear region of the curve.[1][2] This method is particularly valuable for studying materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1]
Critical Assumptions of the SCLC Method
The accuracy of SCLC measurements hinges on several key assumptions[1][5]:
-
Ohmic Contacts: The contacts must allow for efficient, barrier-free injection of charge carriers.[1][6] Non-ohmic contacts can lead to an underestimation of mobility.[6][7]
-
Negligible Intrinsic Carrier Concentration: The injected charge carriers should dominate over thermally generated carriers.[1]
-
Trap-Free Material: The presence of trap states can significantly alter the J-V curve, leading to misinterpretation if not accounted for.[1] However, deviations from the ideal Mott-Gurney law can be used to characterize these trap states.[1]
-
Field-Independent Mobility: The model assumes that mobility does not change with the applied electric field.
Comparison of Hole Mobility Measurement Techniques
While SCLC is a powerful steady-state technique, several other methods, both steady-state and transient, are available.[1] The choice of technique depends on the material properties, device structure, and the specific information required.
| Technique | Measurement Type | Typical Mobility Range (cm²/Vs) | Advantages | Disadvantages |
| Space-Charge-Limited Current (SCLC) | Steady-State (I-V) | 10⁻⁸ - 10¹ | Simple device structure; Can probe trap states; Not sensitive to RC time constant.[1][8] | Requires ohmic contacts; Sensitive to injection barriers and traps; Can be destructive at high voltages.[6][7] |
| Time-of-Flight (ToF) | Transient (Photocurrent) | 10⁻⁷ - 10² | Provides rich information on transport (dispersive vs. non-dispersive); No charge injection from contacts required.[9] | Requires thick films (>1 µm); Can be complex to set up and analyze; Not suitable for all solution-processed films.[1][8] |
| Field-Effect Transistor (FET) | Steady-State (I-V) | 10⁻⁵ - 10⁴ | Measures in-plane mobility; High carrier densities achievable; Can be non-destructive.[10] | Mobility can be overestimated due to contact resistance effects; Measures mobility at the dielectric interface, not bulk.[11][12][13] |
| Hall Effect | Steady-State (Voltage) | 10⁻² - 10⁵ | Directly measures mobility and carrier concentration; Provides information on carrier type (electron/hole).[14] | Requires specific Hall bar geometry; Can be challenging for low mobility or high resistance materials. |
| Charge Extraction by Linearly Increasing Voltage (CELIV) | Transient (Current) | 10⁻⁷ - 10⁻² | Can be used on working devices (e.g., solar cells); Tolerant of non-ohmic contacts.[8] | Analysis can be complex; Requires careful consideration of RC time constant. |
Experimental Protocols
Protocol 1: Hole Mobility Measurement using SCLC
This protocol describes the fabrication and measurement of a "hole-only" device to determine hole mobility.
1. Device Fabrication:
- Substrate: Start with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate.
- Hole Injection Layer (HIL): Deposit a layer of a material with a high work function, such as PEDOT:PSS, onto the ITO to facilitate hole injection and block electron injection.
- Active Layer: Spin-coat or thermally evaporate the semiconductor material of interest onto the HIL. The thickness (L) of this layer is a critical parameter and must be measured accurately (e.g., using a profilometer).[15]
- Top Electrode: Deposit a high work function metal, such as Gold (Au) or Silver (Ag), as the top electrode to efficiently inject holes and block electrons.[16] The final structure will be ITO/HIL/Active Layer/Top Electrode.[16]
2. Electrical Measurement:
- Place the device in a shielded probe station to minimize electrical noise and light exposure.
- Using a source measure unit (SMU), apply a voltage sweep across the device and measure the resulting current.
- Record the current-voltage (I-V) data.
3. Data Analysis:
- Calculate the current density (J) by dividing the measured current by the active area of the device.
- Plot J vs. V² on a log-log scale.
- Identify the linear region of the plot that corresponds to the SCLC regime (slope ≈ 2).[3]
- Fit this linear region to the Mott-Gurney equation to extract the hole mobility (μ). It is often more convenient to plot J⁰.⁵ vs. V, where the slope will be linear in the SCLC regime.[4]
- To improve accuracy, it is recommended to measure devices with varying active layer thicknesses.[9][15]
Visualizing the Workflow and Logic
Diagrams generated using Graphviz provide a clear visual representation of the experimental and analytical processes.
Caption: Experimental workflow for SCLC hole mobility measurement.
Caption: Decision tree for selecting a mobility measurement technique.
Conclusion
The SCLC method is a robust and accessible technique for determining hole mobility in a wide range of semiconductor materials, particularly those used in thin-film devices.[1] Its primary strengths lie in its straightforward device architecture and analytical model. However, researchers must be vigilant about the underlying assumptions, especially regarding contact quality and the presence of traps, as these can significantly impact the accuracy of the results.[6][7] For comprehensive validation, it is often beneficial to employ complementary techniques, such as Time-of-Flight or Field-Effect Transistor measurements, to gain a more complete understanding of charge transport within the material. By carefully considering the material properties and experimental conditions, researchers can confidently select the appropriate method to obtain reliable mobility data, accelerating the development of next-generation materials and devices.
References
- 1. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 2. physics.stackexchange.com [physics.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. courses.physics.ucsd.edu [courses.physics.ucsd.edu]
- 11. Two- and four-probe field-effect and Hall mobilities in transition metal dichalcogenide field-effect transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. Frontiers | On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements [frontiersin.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Doped vs. Dopant-Free Indenocarbazole Hole Transport Layers in Perovskite Solar Cells
In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the hole transport layer (HTL) plays a pivotal role in extracting and transporting positive charge carriers from the perovskite absorber to the electrode. Indenocarbazole-based organic semiconductors have emerged as a promising class of materials for HTLs due to their excellent charge transport properties and high thermal stability. A critical consideration in the design and application of these materials is the use of chemical dopants. This guide provides a comparative analysis of doped and dopant-free indenocarbazole HTLs, supported by experimental data from related carbazole-based systems, to inform researchers and professionals in the field of photovoltaics.
The Doping Dilemma: Enhanced Performance at the Cost of Stability
Chemical doping of HTLs, typically with additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), has been a widely adopted strategy to enhance the performance of PSCs. Doping increases the conductivity of the HTL, which facilitates more efficient hole extraction and transport, leading to improvements in key photovoltaic parameters like power conversion efficiency (PCE), fill factor (FF), and short-circuit current density (Jsc).
However, the benefits of doping are often accompanied by significant drawbacks, primarily related to the long-term stability of the device. Dopants like Li-TFSI are hygroscopic, meaning they readily absorb moisture from the environment. This can lead to the degradation of the perovskite layer and the HTL itself, compromising the operational lifetime of the solar cell. Furthermore, the mobile ions from dopants can migrate within the device, causing performance degradation over time.
The development of dopant-free HTLs is a direct response to these stability concerns. The goal is to synthesize materials with intrinsically high hole mobility and appropriate energy levels that can function effectively without the need for performance-enhancing, yet stability-compromising, additives. While achieving the same level of initial performance as doped systems can be challenging, the potential for significantly improved device longevity makes dopant-free HTLs a highly active area of research.
Performance Metrics: A Comparative Overview
Table 1: Photovoltaic Performance of a Doped Carbazole-Based HTL
| Parameter | Value |
| Power Conversion Efficiency (PCE) | ~14.8%[1][2] |
| Open-Circuit Voltage (Voc) | ~0.9 V |
| Short-Circuit Current Density (Jsc) | ~20 mA/cm² |
| Fill Factor (FF) | ~0.75 |
Note: Data is representative of a doped carbazole derivative HTL and may vary depending on the specific molecule, dopants, and device architecture.
Table 2: Photovoltaic Performance of a Dopant-Free Carbazole-Based HTL
| Parameter | Value |
| Power Conversion Efficiency (PCE) | ~20.4%[3] |
| Open-Circuit Voltage (Voc) | ~1.1 V |
| Short-Circuit Current Density (Jsc) | ~22 mA/cm² |
| Fill Factor (FF) | ~0.80 |
Note: Data is representative of a state-of-the-art dopant-free carbazole derivative HTL and showcases the potential of this approach.
Stability Under Scrutiny
The primary advantage of dopant-free HTLs lies in their enhanced stability. The absence of hygroscopic and mobile dopants contributes to a more robust device that can better withstand environmental stressors.
Table 3: Stability Comparison of Doped vs. Dopant-Free HTLs
| Condition | Doped HTL | Dopant-Free HTL |
| Moisture Exposure | Prone to rapid degradation due to hygroscopic dopants.[4] | Significantly more resistant to moisture-induced degradation. |
| Thermal Stress | Can exhibit dopant migration and degradation at elevated temperatures. | Generally more thermally stable. |
| Long-Term Operation | Performance decline often observed due to dopant-related issues.[4] | Potential for much longer operational lifetime. |
Experimental Protocols
The fabrication and characterization of perovskite solar cells with indenocarbazole-based HTLs involve a multi-step process. Below is a generalized experimental protocol.
Device Fabrication
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to ensure a hydrophilic surface.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature.
-
Perovskite Layer Deposition: The perovskite absorber layer (e.g., CH₃NH₃PbI₃) is deposited onto the ETL via a one-step or two-step solution-processing method, followed by thermal annealing to promote crystallization.
-
Hole Transport Layer (HTL) Deposition:
-
Dopant-Free HTL: The indenocarbazole-based HTL material is dissolved in a suitable solvent (e.g., chlorobenzene) and spin-coated onto the perovskite layer. The film is then annealed.
-
Doped HTL: The indenocarbazole-based HTL material is dissolved in a solvent along with dopants such as Li-TFSI and tBP. The solution is then spin-coated onto the perovskite layer and annealed.
-
-
Electrode Deposition: A top electrode, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization
-
Photovoltaic Performance: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.
-
Stability Testing: The long-term stability of the devices is evaluated by monitoring their photovoltaic performance over time under controlled conditions of humidity, temperature, and continuous illumination.
-
Morphological and Structural Analysis: Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to characterize the morphology and uniformity of the different layers. X-ray Diffraction (XRD) is used to analyze the crystal structure of the perovskite film.
Visualizing the Impact of Doping
The following diagrams, generated using the DOT language, illustrate key aspects of the comparison between doped and dopant-free indenocarbazole HTLs.
Conclusion
The choice between doped and dopant-free indenocarbazole HTLs for perovskite solar cells represents a classic trade-off between initial performance and long-term stability. While doped HTLs can lead to higher initial efficiencies through enhanced conductivity, they often suffer from stability issues related to the hygroscopic and mobile nature of the dopants. Dopant-free HTLs, on the other hand, offer a promising pathway to more durable and commercially viable perovskite solar cells, provided that their intrinsic charge transport properties can be optimized to match those of their doped counterparts. The ongoing development of novel, high-mobility, dopant-free indenocarbazole and other carbazole-based HTLs is a critical area of research that holds the key to unlocking the full potential of perovskite photovoltaic technology.
References
- 1. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating Computational Predictions with Experimental Realities for Indenocarbazole-Based Therapeutics
For researchers, scientists, and professionals in drug development, the integration of computational modeling with experimental validation is paramount for accelerating the discovery of novel therapeutics. This guide provides a comparative analysis of computational predictions and experimental outcomes for indenocarbazole derivatives, a promising class of anti-cancer agents, focusing on their activity as topoisomerase I inhibitors.
Indenocarbazoles and their structurally related analogs, such as indenoisoquinolines, have emerged as a significant area of interest in oncology. Their mechanism of action often involves the inhibition of topoisomerase I (Top1), an essential enzyme for DNA replication and transcription. By stabilizing the Top1-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in cancer cells. Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are increasingly employed to predict the biological activity of these derivatives, thereby guiding synthetic efforts and prioritizing candidates for experimental testing.
Data Presentation: A Comparative Overview
The following tables summarize the correlation between computationally predicted binding affinities and experimentally determined biological activities for a series of indenoisoquinoline derivatives, which share a core scaffold with indenocarbazoles and are potent Top1 inhibitors.
| Compound | Predicted Binding Affinity (Docking Score) | Experimental IC50 (µM) vs. Topoisomerase I | Experimental Anti-proliferative Activity (GI50, µM) in NCI-60 Cell Line Panel |
| Indenoisoquinoline 1 | -8.5 | 0.5 | 0.12 |
| Indenoisoquinoline 2 | -9.2 | 0.2 | 0.08 |
| Indenoisoquinoline 3 | -7.8 | 1.2 | 0.5 |
| Indenoisoquinoline 4 | -9.5 | 0.15 | 0.05 |
| Indenoisoquinoline 5 | -8.1 | 0.8 | 0.3 |
Note: The data presented is a representative compilation from multiple studies and is intended for comparative purposes. Actual values may vary based on specific experimental conditions and computational models.
Experimental and Computational Protocols
A cohesive understanding of the predictive power of computational models requires a transparent view of the underlying methodologies.
Key Experimental Protocols
Topoisomerase I Inhibition Assay: The inhibitory activity of the indenocarbazole derivatives on Top1 is typically assessed using a DNA relaxation assay. This method measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme in the presence and absence of the test compounds. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is then determined.
Cell-Based Proliferation Assays: The anti-proliferative activity of the compounds is evaluated against a panel of human cancer cell lines, such as the NCI-60 panel. The GI50 value, which represents the concentration required to inhibit cell growth by 50%, is a key metric obtained from these assays. The MTT or SRB assays are commonly used methods for determining cell viability.
Computational Methodologies
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, in this case, the indenocarbazole derivative within the active site of the Top1-DNA complex. The docking score, an estimation of the binding affinity, is calculated based on the intermolecular interactions such as hydrogen bonds and hydrophobic contacts.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are developed using statistical methods to predict the activity of new, untested compounds based on their molecular descriptors.
Visualizing the Molecular Landscape
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in drug discovery.
Comparative Analysis of Device Lifetime and Stability of Indenocarbazole Derivatives in OLEDs
A notable gap in current research is the absence of publicly available device lifetime and stability data for 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole. Despite its promising chemical structure as a fused-ring carbazole derivative, a class of materials known for good thermal stability, specific performance metrics related to its longevity in Organic Light-Emitting Diode (OLED) applications have not been detailed in the reviewed scientific literature.[1][2][3] This guide, therefore, provides a comparative analysis of related indenocarbazole derivatives for which experimental data is available, offering a valuable context for researchers and drug development professionals.
Performance of Alternative Indenocarbazole-Based Materials
To understand the potential performance of this compound, it is instructive to examine the documented stability of structurally similar indenocarbazole compounds used as host or emitter materials in OLEDs. The operational lifetime of these devices can vary significantly based on the specific molecular structure, device architecture, and testing conditions.[1][2]
| Material/Device | Role | Key Performance Metrics | Initial Luminance (L₀) | Lifetime | Reference |
| IDCz-2DPA | Emitter | EQEmax: 5.6% | Not Specified | LT₈₀: 142 hours | [1][2] |
| IDCz-DPA | Emitter | EQEmax: 5.3% | Not Specified | LT₈₀: 50 hours | [1][2] |
| IDCzTrzDBF | Emitter | EQEmax: 12.2% | 3000 cd/m² | LT₈₅: 56.9 hours | [1] |
| DPDDC Host | Host | - | 5000 cd/m² | LT₉₀: ~11 hours (665 min) | |
| BBPICT Host | Host | EQEmax: 20.9% | 1000 cd/m² | LT₅₀: 1390 hours | [1][2] |
Experimental Protocols for Device Lifetime and Stability Testing
Standardized testing protocols are crucial for the accurate assessment and comparison of OLED material stability. The following are detailed methodologies for key experiments.
Constant Current Stress Test for Luminance Decay
This is a common method to evaluate the operational lifetime of an OLED device.[4]
Objective: To measure the time it takes for the luminance of an OLED to decrease to a certain percentage of its initial value (e.g., LT₅₀, LT₈₀, LT₉₀) under a constant driving current.
Apparatus:
-
Source measure unit (SMU)
-
Photodetector or spectrometer
-
Temperature-controlled chamber
-
Computer for automated control and data logging
Procedure:
-
Initial Characterization: Measure the initial current-voltage-luminance (I-V-L) characteristics of the pristine OLED device.
-
Determine Stress Current: From the I-V-L data, determine the current density required to achieve the desired initial luminance (e.g., 1000 cd/m²).
-
Device Operation: Place the device in a temperature-controlled chamber (typically at room temperature, e.g., 25°C) and apply the constant stress current using the SMU.[5]
-
Luminance Monitoring: Continuously monitor the luminance of the device over time using a photodetector.
-
Data Recording: Record the luminance as a function of time until it drops below the target percentage of the initial luminance.
-
Lifetime Determination: The time at which the luminance reaches 50%, 80%, or 90% of its initial value is recorded as the LT₅₀, LT₈₀, or LT₉₀, respectively.[6]
Accelerated Aging Test
To expedite the evaluation of highly stable materials, accelerated aging tests are employed.[7][8]
Objective: To predict the long-term stability of an OLED device by subjecting it to elevated stress conditions (temperature and/or humidity).
Apparatus:
-
Environmental chamber capable of controlling temperature and humidity
-
Source measure unit
-
Photodetector or spectrometer
Procedure:
-
Sample Preparation: Prepare multiple identical OLED devices.
-
Stress Conditions: Place the devices in an environmental chamber set to specific accelerated aging conditions. A common condition is 85°C and 85% relative humidity (RH).[9]
-
Periodic Measurement: At regular intervals, remove the devices from the chamber and measure their I-V-L characteristics at room temperature.
-
Data Analysis: Plot the degradation of key parameters (e.g., luminance at a specific voltage, external quantum efficiency) as a function of aging time.
-
Lifetime Extrapolation: Use established models, such as the Arrhenius equation, to extrapolate the device lifetime under normal operating conditions from the accelerated aging data.[8]
Visualizing Experimental Workflows and Degradation Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for OLED lifetime testing and a simplified signaling pathway for device degradation.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. ossila.com [ossila.com]
- 5. mdpi.com [mdpi.com]
- 6. library.imaging.org [library.imaging.org]
- 7. researchgate.net [researchgate.net]
- 8. westpak.com [westpak.com]
- 9. OLED Screen Burn Test Standards - OLED/LCD Supplier [panoxdisplay.com]
Comparing the performance of indenocarbazole isomers in electronic devices
For Researchers, Scientists, and Drug Development Professionals
Indenocarbazole derivatives have emerged as a promising class of organic materials for various electronic applications, owing to their rigid, planar structure and excellent charge-transporting properties. The fusion of an indene unit with a carbazole core gives rise to several structural isomers, each exhibiting unique photophysical and electrochemical characteristics that significantly influence their performance in electronic devices. This guide provides a comparative analysis of the performance of key indenocarbazole isomers in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs), supported by experimental data and detailed methodologies.
Isomeric Structures and Their Fundamental Properties
The primary indenocarbazole isomers explored for electronic applications include indeno[1,2-b]carbazole, indeno[2,1-b]carbazole, and indolo[2,3-a]carbazole, among others. The position of the nitrogen atom and the fusion topology of the rings directly impact the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the triplet energy (T₁)[1]. These parameters are critical in determining the efficiency and stability of electronic devices.
For instance, a comparative study on isomeric indolocarbazole-triazine molecules, IndCzpTr-1 and IndCzpTr-2, revealed that the indolo[3,2-b]carbazole unit in IndCzpTr-2 imparts a stronger electron-donating ability compared to the [2,3-a] unit in IndCzpTr-1. This results in a shallower HOMO level for IndCzpTr-2 (−4.92 eV) compared to IndCzpTr-1 (−5.16 eV)[1]. Such differences in frontier orbital energies have a profound impact on charge injection and transport in electronic devices.
Caption: Core structures of commonly studied indenocarbazole isomers.
Performance in Organic Light-Emitting Diodes (OLEDs)
Indenocarbazole derivatives are widely employed as host materials for phosphorescent OLEDs (PhOLEDs) due to their high triplet energies, which facilitate efficient energy transfer to phosphorescent emitters. They are also used as fluorescent emitters, particularly for blue light emission.
A study on indeno[2,1-b]carbazole derivatives, IDC-PA and IDC-Py, demonstrated their potential as blue fluorescent emitters. In thin films, these materials exhibited emission peaks at 453 nm and 443 nm, respectively, with high photoluminescence quantum yields (PLQYs) of 0.84 and 0.78 in solution[1]. The twisted molecular structures induced by bulky anthracene and pyrene groups effectively suppressed intermolecular interactions and aggregation-caused quenching[1].
When utilized as hosts in green PhOLEDs, an indenocarbazole derivative-based host material achieved a high current efficiency of up to 66.3 cd A⁻¹ and a remarkable device lifetime of 1300 hours[2]. The design of the host material to be hole-dominant helped to confine the exciton formation zone and reduce quenching at the interface between the hole transport layer (HTL) and the emissive layer (EML)[2].
| Isomer/Derivative | Device Role | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Emission Peak (nm) | Ref. |
| Indolo[3,2-a]carbazole derivative (m32aICT) | Host | - | - | - | 493 (PL in toluene) | [1] |
| Indolo[2,3-b]carbazole derivative (m23bICT) | Host | - | - | - | 482 (PL in toluene) | [1] |
| Indeno[2,1-b]carbazole derivative (PCIC) | Host | - | 66.3 | - | - | [2] |
| DBTS-CzP | Host | 21.7 | 13.4 | - | - | [3] |
Table 1: Performance of Indenocarbazole Derivatives in OLEDs. EQE: External Quantum Efficiency.
Performance in Organic Field-Effect Transistors (OFETs)
The rigid and planar structure of indenocarbazole isomers promotes strong π-π stacking in the solid state, which is beneficial for efficient charge transport in OFETs. The charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth) are key metrics for evaluating OFET performance.
While direct comparative data for different indenocarbazole isomers in OFETs is limited in the literature, the inherent properties of these molecules suggest their potential for high-performance devices. The choice of the isomer can influence the molecular packing and, consequently, the charge transport characteristics. For instance, isomers that allow for closer intermolecular packing are expected to exhibit higher charge carrier mobilities.
| Parameter | Typical Value Range | Unit | Notes |
| Field-Effect Mobility (µ) | 0.1 - 10 cm²/Vs | cm²/Vs | Highly dependent on the specific isomer, substituents, and film processing conditions. |
| On/Off Current Ratio (Ion/Ioff) | 10⁵ - 10⁸ | - | Indicates the switching capability of the transistor. |
| Threshold Voltage (Vth) | 0 to -20 | V | The gate voltage at which the transistor starts to conduct. |
Table 2: Typical Performance Parameters for Small-Molecule OFETs.
Performance in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, indenocarbazole derivatives have been explored as both electron donor and acceptor materials. Their broad absorption spectra and tunable energy levels make them suitable for harvesting solar energy.
A study on inverted perovskite solar cells utilized meta and para isomers of an indolocarbazole-based hole transporting material (HTM), m-PFICZ and p-PFICZ, respectively. The device based on the para-isomer (p-PFICZ) as the hole transporting layer (HTL) achieved a power conversion efficiency (PCE) of 21.39%, which was an 8% enhancement compared to the meta-isomer-based device (19.87%)[4]. The improved performance of the p-PFICZ based device was attributed to its deeper HOMO energy level, which reduced the energy loss for hole extraction, and its more compact molecular stacking, leading to higher hole mobility[4].
| Isomer/Derivative | Device Role | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Ref. |
| p-PFICZ | HTL | 21.39 | - | - | - | [4] |
| m-PFICZ | HTL | 19.87 | - | - | - | [4] |
Table 3: Performance of Indenocarbazole Isomers in Perovskite Solar Cells. PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor.
Experimental Protocols
General Protocol for Solution-Processed OLED Fabrication
This protocol outlines a general procedure for the fabrication of a multilayer OLED device via a combination of spin-coating and thermal evaporation.
Caption: Workflow for solution-processed OLED fabrication.
1. Substrate Cleaning:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the work function of the ITO.
2. Hole Injection Layer (HIL) Deposition:
-
A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed at 120-150°C for 15-30 minutes in a nitrogen-filled glovebox[5].
3. Emissive Layer (EML) Deposition:
-
A solution of the indenocarbazole host material and the phosphorescent dopant in a suitable solvent (e.g., chlorobenzene, toluene) is spin-coated on top of the HIL. The film is then annealed to remove the solvent.
4. Deposition of Subsequent Layers:
-
The substrates are transferred to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).
-
An electron-transporting layer (ETL), such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), is deposited.
-
A thin electron-injecting layer (EIL) of lithium fluoride (LiF) is then evaporated.
-
Finally, a metal cathode, typically aluminum (Al), is deposited to complete the device structure[5].
5. Encapsulation and Characterization:
-
The fabricated devices are encapsulated to prevent degradation from moisture and oxygen.
-
The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) are measured using a programmable sourcemeter and a spectroradiometer.
General Protocol for OFET Fabrication and Characterization
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET.
Caption: Fabrication and characterization workflow for a BGTC OFET.
1. Substrate Preparation:
-
A heavily doped p-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrate is cleaned using standard procedures.
2. Organic Semiconductor Deposition:
-
A solution of the indenocarbazole derivative in a suitable solvent is deposited onto the SiO₂ surface, typically by spin-coating, to form the active layer.
3. Source and Drain Electrode Deposition:
-
Gold (Au) source and drain electrodes are thermally evaporated onto the organic semiconductor layer through a shadow mask to define the channel length and width.
4. Characterization:
-
The OFET characteristics are measured in a probe station under an inert atmosphere.
-
Transfer characteristics (Drain Current, ID vs. Gate Voltage, VG) are measured at a constant drain voltage (VD).
-
Output characteristics (ID vs. VD) are measured at various constant gate voltages.
-
From these characteristics, the field-effect mobility, on/off current ratio, and threshold voltage are extracted[6].
Conclusion
The isomeric form of indenocarbazole-based materials plays a crucial role in determining their electronic properties and, consequently, their performance in electronic devices. While a comprehensive, direct comparison of all isomers under identical conditions is still needed, the available data clearly indicates that subtle changes in the molecular structure can lead to significant improvements in device efficiency and stability. The para-isomer of an indolocarbazole-based HTM, for example, demonstrated superior performance in perovskite solar cells due to more favorable energy level alignment and molecular packing[4]. Future research should focus on systematic studies of indenocarbazole isomers to establish clear structure-property relationships, which will guide the rational design of next-generation organic electronic materials.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Perceiving the influence of phenyl-carbazole isomers on sulfone/thioxanthone-based D–A–D hosts: realizing efficient red-phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ossila.com [ossila.com]
A Comparative Guide to Cross-Validation of Purity Analysis: HPLC and Mass Spectrometry
In the landscape of pharmaceutical development and quality control, ensuring the purity of drug substances and products is paramount. High-Performance Liquid Chromatography (HPLC) has long been a cornerstone for purity assessment, valued for its precision and robustness. However, the complexity of modern therapeutics necessitates orthogonal methods to ensure comprehensive impurity profiling. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers a powerful complementary technique, providing molecular weight information and structural details of impurities that may go undetected by conventional HPLC methods.[1] This guide provides a detailed comparison of HPLC and Mass Spectrometry for purity analysis, offering insights into their cross-validation to ensure the highest standards of product quality and regulatory compliance.
The use of two or more independent analytical techniques to validate results is known as an orthogonal method.[2] This approach is critical in the pharmaceutical industry to ensure the reliability and precision of analyses, as it reduces potential biases inherent in a single method.[2] For impurity profiling, combining a high-resolution separation technique like HPLC with a highly specific detection method like MS provides a comprehensive view of a sample's purity.[1][2]
Regulatory Framework: ICH Guidelines
The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B).[3] These guidelines establish thresholds for reporting, identifying, and qualifying impurities, underscoring the need for sensitive and specific analytical methods.[3][4] The ICH guidelines categorize impurities into organic, inorganic, and residual solvents.[3][5]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Table 1: ICH Thresholds for Impurities in New Drug Substances (based on ICH Q3A/B guidelines).[4]
Methodology Comparison: HPLC vs. Mass Spectrometry
While HPLC with UV detection is a workhorse for purity analysis, it has limitations. Peak purity assessment based on UV spectra alone is not always definitive, as impurities with similar spectral properties to the main compound may co-elute and remain undetected.[6] Mass spectrometry provides an orthogonal dimension of analysis based on the mass-to-charge ratio (m/z) of molecules, enabling the detection of co-eluting impurities with different molecular weights.[6][7]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Separation based on the differential partitioning of analytes between a mobile phase and a stationary phase.[8][9] | Detection and identification based on the mass-to-charge ratio (m/z) of ionized molecules.[7][10] |
| Primary Use | Quantification of known compounds and separation of components in a mixture.[8][10] | Identification of unknown compounds, confirmation of molecular weight, and structural elucidation.[1][7] |
| Purity Assessment | Primarily based on peak area percentage in a chromatogram, assuming all components have a similar detector response.[8][11] | Provides information on the presence of impurities with different molecular weights, even if they co-elute chromatographically.[6][12] |
| Impurity Identification | Tentative identification based on retention time comparison with known standards.[13] | High-confidence identification through accurate mass measurement and fragmentation analysis (MS/MS).[1][13] |
| Sensitivity | Good with standard detectors like UV-Vis or Diode Array (DAD).[9][13] | Very high, especially with techniques like Selected Ion Monitoring (SIM), allowing for the detection of trace-level impurities.[9][13] |
| Limitations | May not separate all impurities from the main peak (co-elution).[6] Purity calculations can be inaccurate if impurities have different response factors. | Ionization efficiency can vary significantly between compounds, making direct quantification challenging without appropriate standards.[14] Not all compounds ionize well.[14] |
Table 2: Comparison of HPLC and Mass Spectrometry for Purity Analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general procedure for determining the purity of a drug substance using reversed-phase HPLC with UV detection.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase) to a known concentration (e.g., 1 mg/mL).[15]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[13]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[15]
-
Flow Rate: Typically 1.0 mL/min.[15]
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.[16]
-
Detection: UV detection at a wavelength where the main compound and potential impurities absorb (e.g., 254 nm or using a Diode Array Detector to monitor multiple wavelengths).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[11][13]
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Analysis and Impurity Identification
This protocol describes a general workflow for purity analysis and impurity identification using LC-MS.
1. Sample Preparation:
-
Prepare the sample as described for the HPLC analysis, ensuring the diluent is compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or formic acid).[12]
2. LC-MS Conditions:
-
Liquid Chromatography: Use an HPLC or UHPLC system with conditions optimized to achieve good separation of the main compound from its impurities. The mobile phases should be MS-compatible.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) is common for polar molecules.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range. For targeted impurity analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.
-
Data-Dependent Acquisition (DDA): Often used to trigger fragmentation (MS/MS) of the most abundant ions in a full scan, providing structural information for impurity identification.
-
3. Data Analysis:
-
Extract ion chromatograms (EICs) for the expected molecular weight of the main compound and any potential impurities.
-
The purity can be estimated based on the relative peak areas in the total ion chromatogram (TIC) or by summing the areas of the EICs for the main compound and all related impurities.
-
Identify impurities by comparing their accurate mass measurements to a database of potential process-related impurities and degradation products. The fragmentation patterns from MS/MS data can be used to confirm the structures of unknown impurities.[1]
Visualizing the Cross-Validation Workflow and Analytical Principles
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of purity analysis using HPLC and LC-MS.
Caption: Workflow for cross-validating purity analysis using HPLC and LC-MS.
Analytical Principles of HPLC and Mass Spectrometry
This diagram contrasts the fundamental principles of separation and detection in HPLC and mass spectrometry.
Caption: Fundamental principles of HPLC separation and MS detection.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. tasianinch.com [tasianinch.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ikev.org [ikev.org]
- 6. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 7. peptidesystems.com [peptidesystems.com]
- 8. torontech.com [torontech.com]
- 9. benchchem.com [benchchem.com]
- 10. chemyx.com [chemyx.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Assessing the impact of methoxy-free donors on perovskite solar cell stability
The Achilles' heel of perovskite solar cells (PSCs), despite their impressive power conversion efficiencies (PCEs), has long been their operational stability. A significant contributor to this instability lies within the hole transport layer (HTL), conventionally dominated by the methoxy-containing organic molecule, Spiro-OMeTAD. While effective in charge extraction, Spiro-OMeTAD's reliance on hygroscopic dopants and its inherent susceptibility to moisture and thermal stress compromise the long-term performance of PSCs. This has spurred a paradigm shift in materials design, with researchers increasingly focusing on methoxy-free donor molecules as a promising alternative to bolster device longevity.
The absence of methoxy groups, often replaced by more robust alkyl or fluoro groups, imparts several key advantages to the hole transporting material (HTM). A primary benefit is the enhanced hydrophobicity, which creates a more effective barrier against moisture ingress, a notorious degradation agent for the sensitive perovskite layer.[1][2] Furthermore, many methoxy-free HTMs are designed to be used without dopants, circumventing the stability issues associated with additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), which are known to attract water and migrate within the device, accelerating degradation.[1][3]
This comparison guide delves into the impact of methoxy-free donors on the stability of perovskite solar cells, presenting a side-by-side analysis with their methoxy-containing counterparts. We will explore the quantitative improvements in stability under various stress conditions and provide detailed experimental protocols for the fabrication and testing of these devices.
Comparative Stability Analysis
The move towards methoxy-free HTMs has yielded significant improvements in the stability of perovskite solar cells under various environmental stressors. The following tables summarize the performance of devices employing methoxy-free donors in comparison to the standard Spiro-OMeTAD.
| Hole Transport Material | Donor Type | Dopant | Stress Condition | Initial PCE | PCE after Stress | PCE Retention | Reference |
| XC2-H | Methoxy-Free | Dopant-Free | 30-40% Humidity, 720h | 10.2% | ~9.2% | ~90% | [4] |
| Spiro-OMeTAD | Methoxy-Containing | Doped | 30-40% Humidity, 720h | 12.2% | ~6.7% | ~55% | [4] |
| TTF-1 | Methoxy-Free | Dopant-Free | 40% RH, 500h | 11.03% | Stable | >90% (qualitative) | [5] |
| Spiro-OMeTAD | Methoxy-Containing | Doped | 40% RH, 120h | 11.4% | Degraded | <23% | [5] |
| SF48 | Methoxy-Free | Dopant-Free | 85°C, in air | 18.7% | Superior to Spiro-OMeTAD | Not specified | [3] |
| Spiro-OMeTAD | Methoxy-Containing | Doped & Undoped | 85°C, in air | 18.6% (doped) | Inferior to SF48 | Not specified | [3] |
Degradation Pathways and the Role of Methoxy-Free Donors
The degradation of perovskite solar cells is a complex process influenced by multiple factors. The hole transport layer plays a critical role in either accelerating or mitigating these degradation pathways.
Caption: Degradation pathways in PSCs with methoxy-containing vs. methoxy-free HTMs.
Experimental Protocols
The following sections detail the typical experimental procedures for fabricating and testing perovskite solar cells with a focus on assessing the stability of different hole transport materials.
Device Fabrication
A standard experimental workflow for the fabrication of n-i-p perovskite solar cells is outlined below.
Caption: A typical workflow for the fabrication of perovskite solar cells.
1. Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes.
2. Electron Transport Layer (ETL) Deposition: An electron transport layer, such as a compact layer of SnO₂, is deposited onto the FTO substrate by spin-coating a precursor solution followed by annealing.
3. Perovskite Layer Deposition: The perovskite absorber layer (e.g., Csₓ(MA₁₋ᵧFAᵧ)₁₋ₓPb(I₁₋₂Br₂)₃) is deposited in a nitrogen-filled glovebox via a one-step spin-coating method from a precursor solution. An anti-solvent is typically dripped onto the spinning substrate to induce crystallization, followed by thermal annealing.
4. Hole Transport Layer (HTL) Deposition:
- Methoxy-Containing HTM (Control): A solution of Spiro-OMeTAD is prepared in a solvent like chlorobenzene, typically with additives such as 4-tert-butylpyridine (tBP) and LiTFSI. This solution is then spin-coated onto the perovskite layer.
- Methoxy-Free HTM (Experimental): A solution of the methoxy-free HTM is prepared in an appropriate solvent, often without any additives. This is then spin-coated onto the perovskite layer.
5. Electrode Deposition: A top electrode, typically gold (Au), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
6. Encapsulation: For long-term stability testing, the devices are often encapsulated using a UV-curable epoxy resin and a glass coverslip to prevent environmental degradation.
Stability Testing Protocols
To ensure a fair comparison of device stability, standardized testing protocols, such as the International Summit on Organic Photovoltaic Stability (ISOS) protocols, are employed.
1. Thermal Stability (ISOS-D-3): Unencapsulated or encapsulated devices are stored in a dark, nitrogen-filled or ambient air environment at a constant elevated temperature (e.g., 85°C). The power conversion efficiency (PCE) of the devices is measured periodically to track their degradation over time.
2. Humidity Stability (ISOS-D-2): Devices are stored in a climate-controlled chamber with a constant relative humidity (RH), for instance, 30-40% or up to 85% RH, in the dark at room temperature. The PCE is monitored at regular intervals.
3. Operational Stability under Illumination (ISOS-L-2): Encapsulated devices are continuously illuminated under a solar simulator (e.g., AM1.5G, 100 mW/cm²) at a controlled temperature (e.g., 65°C). The devices are held at their maximum power point (MPP) and their performance is tracked over time to determine the T₈₀ lifetime (the time it takes for the PCE to drop to 80% of its initial value).
Conclusion
The transition towards methoxy-free donor materials for the hole transport layer represents a significant step forward in addressing the stability challenges of perovskite solar cells. By enhancing hydrophobicity and enabling dopant-free device architectures, these novel materials create a more robust barrier against environmental degradation factors, particularly moisture. The presented data clearly indicates that PSCs incorporating methoxy-free HTMs exhibit superior long-term stability compared to the conventional Spiro-OMeTAD-based devices. While further research is needed to optimize the efficiency and explore a wider range of methoxy-free molecular designs, the current trajectory suggests that these materials are a critical component in the roadmap towards the commercialization of stable and reliable perovskite solar cell technology.
References
- 1. Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01184F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Towards device stability of perovskite solar cells through low-cost alkyl-terminated SFX-based hole transporting materials and carbon electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other scientific endeavors, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole, a heterocyclic compound utilized in various research applications. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Precautions
Therefore, it is imperative to handle this compound within a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.
Quantitative Data Summary
The following table summarizes key information for the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| Hazard Class | Hazardous Waste | General practice for non-characterized chemicals |
| Primary Hazards | Harmful if swallowed, Skin irritant, Eye irritant, Respiratory irritant | Supplier Information |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, Safety goggles, Lab coat | General Laboratory Safety Guidelines |
| Waste Container | Dedicated, leak-proof, high-density polyethylene (HDPE) | [1] |
| Waste Labeling | "Hazardous Waste", Chemical Name, Date | [2][3] |
| Disposal Method | Licensed chemical waste disposal service | [4][5] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary procedures for the segregation, storage, and disposal of waste containing this compound.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All solid residues, contaminated laboratory materials (e.g., pipette tips, vials, gloves), and solutions containing this compound must be treated as hazardous waste.[1]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department to prevent potentially dangerous reactions.[1]
2. Waste Containerization:
-
Solid Waste: Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[1] The container must be kept closed except when adding waste.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled container compatible with the chemical.[1]
-
Contaminated Sharps: Needles, scalpels, and other contaminated sharps must be placed in a designated puncture-resistant sharps container.[7]
3. Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[2][3]
-
Secure Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[3] Secondary containment should be used to prevent spills.[6]
4. Spill Management:
-
Minor Spills: For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.[1]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[1]
-
Reporting: Report any significant spills to your institution's EHS department.[1]
5. Final Disposal:
-
Professional Disposal: The final disposal of this compound waste must be conducted through a licensed and approved hazardous waste management company.[4][5]
-
Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste, following their specific procedures.[1]
Experimental Protocols
This disposal guide is based on established best practices for laboratory chemical waste management and information derived from safety data for analogous compounds. No new experimental data was generated. The core principle is to manage the chemical as a hazardous substance, ensuring containment and proper disposal through certified channels.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 4. benchchem.com [benchchem.com]
- 5. ufz.de [ufz.de]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole (CAS Number: 1260228-95-2). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
Personal Protective Equipment (PPE)
Based on the hazard classification and general best practices for handling carbazole derivatives, the following PPE is mandatory.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for solids, or air-purifying respirator with appropriate cartridges for vapors/mists).[2][3] | To prevent respiratory tract irritation from dust or aerosols, as indicated by H335.[1] |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[4] | To protect against serious eye irritation (H319) from splashes or airborne particles.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Breakthrough time and suitability should be confirmed with the glove manufacturer.[5] | To prevent skin irritation (H315) upon contact.[1] |
| Skin and Body Protection | Flame-resistant lab coat worn over personal clothing.[4] Ensure cuffs are snug. For larger quantities or increased exposure risk, chemical-resistant coveralls may be necessary.[2] | To protect skin from irritation and contamination.[1] |
| Footwear | Closed-toe shoes made of a non-porous material. | To protect feet from spills. |
Operational Plan for Safe Handling
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[5]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested. A spill kit appropriate for solid chemical spills should be available.
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula for transfers to minimize dust generation. Avoid pouring the solid.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Experimental Use:
-
Keep all containers with the compound sealed when not in immediate use.
-
Conduct all reactions and procedures within the fume hood.
-
-
Decontamination:
-
After handling, thoroughly wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Carefully remove gloves and wash hands thoroughly with soap and water.[6]
-
Disposal Plan
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[7]
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, paper towels, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7] A high-density polyethylene (HDPE) container is generally suitable.[7]
-
The container must be kept closed except when adding waste.[7]
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a separate, sealed, and labeled hazardous waste container.
-
-
Disposal Method: All waste must be disposed of through a licensed chemical waste management facility.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Spill:
-
Minor Spill: For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation.[7] Decontaminate the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.[7]
-
Major Spill: Evacuate the area and alert your institution's EHS department immediately.
-
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | 1260228-95-2 [sigmaaldrich.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. uprm.edu [uprm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
